4'-Hydroxy diclofenac-d4
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Eigenschaften
IUPAC Name |
2-[2,3,4,5-tetradeuterio-6-(2,6-dichloro-4-hydroxyanilino)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3/c15-10-6-9(18)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(19)20/h1-4,6-7,17-18H,5H2,(H,19,20)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVXVPRLBMWZLG-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445204 | |
| Record name | 4'-Hydroxy Diclofenac-D4 (Major) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254762-27-1 | |
| Record name | 4'-Hydroxy Diclofenac-D4 (Major) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4'-Hydroxy diclofenac-d4: Chemical Structure, Properties, and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxy diclofenac-d4 is the deuterated form of 4'-hydroxy diclofenac, the major oxidative metabolite of the widely used nonsteroidal anti-inflammatory drug (NSAID), diclofenac.[1][2][3] The parent drug, diclofenac, exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins involved in pain and inflammation.[4][5] The metabolism of diclofenac is a critical aspect of its pharmacokinetic profile and is predominantly mediated by the cytochrome P450 enzyme CYP2C9, which catalyzes the formation of 4'-hydroxy diclofenac.
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of this compound. Given its importance as an internal standard in bioanalytical assays, this document details its physicochemical characteristics and provides insights into the experimental protocols for its use.
Chemical Structure and Properties
This compound is structurally similar to its non-deuterated counterpart, with the key difference being the substitution of four hydrogen atoms with deuterium on the phenylacetic acid moiety. This isotopic labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of 4'-hydroxy diclofenac in biological matrices.
Chemical Structure:
-
IUPAC Name: 2-[2,3,4,5-tetradeuterio-6-(2,6-dichloro-4-hydroxyanilino)phenyl]acetic acid
-
CAS Number: 254762-27-1
-
Molecular Formula: C₁₄H₇D₄Cl₂NO₃
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 316.17 g/mol | |
| Exact Mass | 315.0367056 Da | |
| Melting Point | 173-175°C (decomposes) | |
| Appearance | White to light yellow or purple solid | |
| Solubility | Soluble in DMSO, DMF, and Ethanol (≥ 30 mg/mL) | |
| Storage Temperature | -20°C |
Metabolic Pathway of Diclofenac
The biotransformation of diclofenac in the liver is a crucial determinant of its efficacy and potential for adverse effects. The primary metabolic pathway involves hydroxylation, with the formation of 4'-hydroxy diclofenac being the most significant route. This reaction is almost exclusively catalyzed by the CYP2C9 isoenzyme. Other minor metabolites are also formed through different CYP450 enzymes. The hydroxylated metabolites can then undergo further conjugation reactions, such as glucuronidation, to facilitate their excretion.
Below is a diagram illustrating the metabolic pathway of diclofenac.
Experimental Protocols
The use of a stable isotope-labeled internal standard like this compound is essential for accurate and precise quantification of the analyte in complex biological matrices by correcting for variability in sample preparation and instrument response. A general workflow for the analysis of 4'-hydroxy diclofenac in plasma or urine using LC-MS/MS with this compound as an internal standard is described below.
Sample Preparation
-
Spiking with Internal Standard: To a known volume of the biological sample (e.g., 100 µL of plasma), add a small volume of a standard solution of this compound at a known concentration.
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile (typically 3 volumes), to the sample. Vortex mix thoroughly to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the mixture at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is employed for the separation and detection of 4'-hydroxy diclofenac and its deuterated internal standard.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid) is typically employed for optimal separation.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally used.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode can be used, depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both 4'-hydroxy diclofenac and this compound are monitored.
-
The workflow for a typical bioanalytical method using an internal standard is depicted in the diagram below.
Synthesis and Spectroscopic Data
Synthesis
Spectroscopic Data
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for the structural confirmation and purity assessment of this compound.
-
Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak corresponding to its deuterated mass, which is 4 mass units higher than that of the non-deuterated compound. This mass shift is the basis of its use as an internal standard.
-
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show the absence of signals corresponding to the four deuterium-substituted positions on the phenyl ring of the phenylacetic acid moiety.
-
¹³C NMR: The carbon NMR spectrum will be similar to the non-deuterated compound, although minor shifts may be observed for the deuterated carbons.
-
Detailed spectroscopic data (e.g., chemical shifts, coupling constants, and fragmentation patterns) are typically provided by the commercial vendors of this compound and can be requested from them.
Conclusion
This compound is an indispensable tool for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and clinical chemistry. Its well-defined chemical structure and properties, particularly its isotopic purity and mass difference from the endogenous metabolite, make it an excellent internal standard for robust and reliable bioanalytical method development and validation. This technical guide provides a foundational understanding of this important molecule, its role in the context of diclofenac metabolism, and practical considerations for its application in experimental settings. For further detailed information on synthesis and spectroscopic data, direct consultation with commercial suppliers or specialized databases is recommended.
References
4'-Hydroxy Diclofenac-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 4'-Hydroxy diclofenac-d4, a key analytical tool in drug metabolism and pharmacokinetic studies. This document details its chemical properties, synthesis, and application as an internal standard in bioanalytical methods. It also explores the metabolic pathway of its parent compound, diclofenac, and the subsequent pharmacological implications.
Core Concepts: Introduction to this compound
This compound is the deuterium-labeled form of 4'-hydroxy diclofenac, the major metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. The incorporation of four deuterium atoms on the phenylacetic acid ring provides a stable isotopic signature, making it an ideal internal standard for quantitative analysis by mass spectrometry.[1] Its primary utility lies in its ability to mimic the analyte of interest during sample extraction and ionization, thereby correcting for variability and enhancing the accuracy and precision of analytical methods.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Name | 2-[2,3,4,5-tetradeuterio-6-(2,6-dichloro-4-hydroxyanilino)phenyl]acetic acid | [3] |
| CAS Number | 254762-27-1 | [4] |
| Molecular Formula | C₁₄H₇D₄Cl₂NO₃ | [5] |
| Molecular Weight | 316.17 g/mol | |
| Appearance | Purple Solid | |
| Melting Point | 173-175°C (decomposes) | |
| Storage Temperature | -20°C | |
| Solubility | Soluble in DMSO and Methanol |
Synthesis of this compound
-
Synthesis of Deuterated Phenylacetic Acid: The synthesis would commence with a deuterated precursor, such as benzene-d6, which would be subjected to a series of reactions to introduce the acetic acid moiety, resulting in 2,3,4,5-tetradeuteriophenylacetic acid.
-
Ullmann Condensation: The deuterated phenylacetic acid derivative would then be coupled with a suitable 2,6-dichloro-4-hydroxyaniline derivative via an Ullmann condensation reaction. This step forms the core structure of the molecule.
-
Purification: The final product would be purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to ensure high purity and isotopic enrichment.
Alternatively, a biocatalytic approach using microorganisms like Epicoccum nigrum has been shown to be effective in the 4'-hydroxylation of diclofenac. This method could potentially be adapted for the production of the deuterated analog by using deuterated diclofenac as the substrate.
Role in Bioanalysis: An Indispensable Internal Standard
This compound is predominantly used as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of diclofenac and its metabolites in biological matrices such as plasma and urine. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation, chromatographic retention, and ionization efficiency.
Experimental Workflow for Bioanalysis
The following diagram illustrates a typical experimental workflow for the quantification of an analyte in a biological matrix using a deuterated internal standard like this compound.
Quantitative Data from Analytical Methods
The following tables summarize quantitative data from various published analytical methods that utilize this compound as an internal standard or quantify 4'-hydroxy diclofenac.
Table 1: LC-MS/MS Method Parameters and Validation Data
| Parameter | Method 1 (Mouse Plasma) | Method 2 (Human Urine) | Method 3 (Rat Liver Microsomes) |
| Internal Standard | Diclofenac-d4 | Not Specified | 4-hydroxyoctanophenone |
| Linearity Range | 10-5000 ng/mL | 0.2-40 µg/mL | Not Specified |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 0.4 µg/mL | Not Specified |
| Accuracy | 90-108% | Good accuracy observed | 80-120% |
| Precision (Intra-day) | ≤ 10% | <15% | <15% |
| Precision (Inter-day) | ≤ 13% | <15% | <15% |
| Recovery | Not Specified | 75-85% | 80-120% |
Table 2: HPLC Method Parameters for 4'-Hydroxydiclofenac Analysis
| Parameter | Method 1 |
| Detection | UV at 282 nm |
| Column | Reversed-phase C18 |
| Mobile Phase | Gradient elution |
| Flow Rate | 1 mL/min |
| Run Time | 11 min |
Metabolic and Signaling Pathways
Diclofenac is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2C9 being the principal enzyme responsible for its conversion to 4'-hydroxy diclofenac. This metabolite retains some anti-inflammatory and analgesic properties. The mechanism of action of diclofenac and its metabolites involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation and pain.
Diclofenac Metabolism and COX Inhibition Pathway
The following diagram illustrates the metabolic conversion of diclofenac to 4'-hydroxy diclofenac and their subsequent inhibitory effect on the COX pathway.
Conclusion
This compound is a critical tool for researchers in drug development and related scientific fields. Its use as an internal standard in bioanalytical methods ensures the generation of high-quality, reliable data for pharmacokinetic and drug metabolism studies. A thorough understanding of its properties, synthesis, and application, as well as the metabolic pathways of its parent compound, is essential for its effective implementation in research. This technical guide provides a foundational resource for scientists and professionals working with this important analytical standard.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Liquid chromatography-tandem mass spectrometric assay for diclofenac and three primary metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 4'-Hydroxy diclofenac-d4 (CAS: 254762-27-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4'-Hydroxy diclofenac-d4, a key deuterated metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies, pharmacokinetic analysis, and bioanalytical method development.
Compound Overview
This compound is the deuterium-labeled form of 4'-hydroxydiclofenac, the major oxidative metabolite of diclofenac. The incorporation of four deuterium atoms on the phenylacetic acid ring provides a stable isotopic label, making it an ideal internal standard for quantitative analysis by mass spectrometry. Its primary application lies in accurately measuring the concentration of 4'-hydroxydiclofenac in biological matrices, which is crucial for understanding the metabolism and disposition of diclofenac.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information has been compiled from various commercial suppliers and scientific literature.
| Property | Value |
| CAS Number | 254762-27-1 |
| Molecular Formula | C₁₄H₇D₄Cl₂NO₃ |
| Molecular Weight | 316.17 g/mol |
| Purity | Typically >95% to >98.92% |
| Appearance | Purple Solid |
| Solubility | Soluble in Ethanol (~30 mg/mL), DMSO (~30 mg/mL), and Dimethylformamide (DMF) (~30 mg/mL) |
| Storage Temperature | -20°C |
Metabolic Pathway of Diclofenac
Diclofenac undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. The formation of 4'-hydroxydiclofenac is the principal metabolic pathway, predominantly catalyzed by the CYP2C9 isoenzyme. This hydroxylation reaction is a critical step in the detoxification and elimination of diclofenac from the body. The resulting metabolite can be further conjugated prior to excretion.
An In-depth Technical Guide to the Biological Activity of 4'-Hydroxy diclofenac-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxy diclofenac is the principal human metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. The deuterated form, 4'-Hydroxy diclofenac-d4, serves as a valuable analytical tool, primarily as an internal standard for quantitative analysis by mass spectrometry, enabling precise tracking and quantification in biological matrices.[1][2] While the deuterium labeling does not alter its biological activity, understanding the pharmacological profile of the parent compound, 4'-Hydroxy diclofenac, is crucial for comprehensive drug metabolism and safety assessments. This guide provides a detailed overview of the biological activity of 4'-Hydroxy diclofenac, focusing on its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization.
Metabolic Formation of 4'-Hydroxy diclofenac
Diclofenac is metabolized in the liver primarily by the cytochrome P450 (CYP) enzyme system. The formation of 4'-Hydroxy diclofenac is almost exclusively catalyzed by the CYP2C9 isoform.[3][4] This hydroxylation is the major metabolic pathway for diclofenac at therapeutic concentrations.[3]
The metabolic pathway can be visualized as follows:
Metabolic conversion of Diclofenac to 4'-Hydroxy diclofenac.
Primary Biological Activity: Inhibition of Cyclooxygenase (COX)
Similar to its parent compound, 4'-Hydroxy diclofenac exerts its primary anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.
Quantitative Inhibition Data
The inhibitory potency of 4'-Hydroxy diclofenac against COX-1 and COX-2 has been determined in various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | Assay System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Reference |
| 4'-Hydroxy diclofenac | Isolated human rheumatoid synovial cells | - | - | - | |
| COX activity | - | 0.032 | - | ||
| PGE2 production | - | 0.017 | - | ||
| Diclofenac | Human peripheral monocytes | 0.076 | 0.026 | 2.9 | |
| Human whole blood | - | - | - |
Note: A lower IC50 value indicates greater potency. The COX-1/COX-2 ratio indicates the selectivity towards COX-2; a lower ratio suggests less selectivity.
Signaling Pathways
The primary signaling pathway affected by 4'-Hydroxy diclofenac is the arachidonic acid cascade, specifically by blocking the conversion of arachidonic acid to prostaglandins via COX inhibition.
Inhibition of the Cyclooxygenase Pathway.
Recent studies on diclofenac and its metabolites suggest potential involvement in other signaling pathways, which may contribute to both therapeutic and adverse effects. For instance, diclofenac has been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation and immune responses. While direct evidence for 4'-Hydroxy diclofenac is still emerging, it is plausible that it shares some of these off-target effects.
Other Potential Biological Activities
Beyond COX inhibition, studies have indicated that 4'-Hydroxy diclofenac may possess other biological activities:
-
Endocrine Disrupting Effects: In vitro studies have shown that 4'-Hydroxy diclofenac can exhibit estrogenic, anti-androgenic, anti-glucocorticoid, and anti-thyroid hormonal activities. It has also been shown to bind directly to the glucocorticoid and androgen receptors.
-
Immunomodulatory Properties: 4'-Hydroxy diclofenac has been observed to modulate the production of pro-inflammatory and immunoregulatory cytokines in lymphoblastoid cell lines.
-
Hepatotoxicity: While the parent drug diclofenac is associated with rare but severe liver injury, the role of its metabolites is an active area of research. Some studies suggest that further metabolism of hydroxylated metabolites can lead to the formation of reactive intermediates that may contribute to hepatotoxicity. However, CYP2C9, the primary enzyme for 4'-hydroxylation, does not appear to be responsible for the formation of protein adducts associated with diclofenac-induced liver injury.
Experimental Protocols
In Vitro COX Inhibition Assay
This protocol outlines a general procedure for determining the IC50 values of a test compound against COX-1 and COX-2.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (4'-Hydroxy diclofenac) and reference inhibitors (e.g., celecoxib, indomethacin)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Detection reagent (e.g., a kit to measure prostaglandin E2)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.
-
In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound or vehicle control.
-
Pre-incubate the mixture for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a defined period (e.g., 10-20 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., a solution of a strong acid).
-
Measure the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Workflow for In Vitro COX Inhibition Assay.
Prostaglandin E2 (PGE2) Production Assay in Cells
This protocol describes how to measure the effect of a test compound on PGE2 production in a cellular context.
Materials:
-
Cell line (e.g., RAW 264.7 murine macrophages)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) to induce COX-2 expression
-
Test compound (4'-Hydroxy diclofenac)
-
PGE2 ELISA kit
-
24-well cell culture plates
Procedure:
-
Seed the cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or vehicle for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation and PGE2 production.
-
Incubate for a prolonged period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Determine the effect of the test compound on PGE2 production and calculate the IC50 value if applicable.
Human Liver Microsome Incubation for Metabolite Profiling
This protocol is used to study the in vitro metabolism of a drug and identify its metabolites.
Materials:
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compound (Diclofenac)
-
Organic solvent for quenching (e.g., acetonitrile)
-
LC-MS/MS system
Procedure:
-
Thaw the HLMs on ice.
-
In a microcentrifuge tube, combine the phosphate buffer, HLMs, and the test compound.
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking for a specific time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding a cold organic solvent.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new tube for analysis.
-
Analyze the samples by LC-MS/MS to identify and quantify the parent drug and its metabolites, such as 4'-Hydroxy diclofenac.
Conclusion
4'-Hydroxy diclofenac, the major metabolite of diclofenac, is a biologically active compound that retains the primary anti-inflammatory mechanism of its parent drug through the inhibition of COX enzymes. Its deuterated form, this compound, is an indispensable tool for pharmacokinetic and metabolic studies. While COX inhibition is its principal mode of action, emerging evidence suggests potential off-target effects, including endocrine disruption and immunomodulation, which warrant further investigation. The experimental protocols detailed in this guide provide a framework for the continued exploration of the biological and toxicological profile of this significant drug metabolite, contributing to a more comprehensive understanding of diclofenac's overall effects in humans.
References
- 1. Roles of diclofenac and its metabolites in immune activation associated with acute hepatotoxicity in TgCYP3A4/hPXR-humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endocrine disrupting activities and immunomodulatory effects in lymphoblastoid cell lines of diclofenac, 4-hydroxydiclofenac and paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microsomal prediction of in vivo clearance of CYP2C9 substrates in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
The Dual Nature of 4'-Hydroxy diclofenac-d4: A Mechanistic Guide for Researchers
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the core principles underlying 4'-Hydroxy diclofenac-d4. It clarifies its primary role as an analytical tool while providing a comprehensive overview of the mechanism of action of its non-deuterated parent compound, 4'-Hydroxy diclofenac, a key metabolite of the widely used nonsteroidal anti-inflammatory drug (NSAID), diclofenac.
Executive Summary
This compound is the deuterium-labeled form of 4'-Hydroxy diclofenac. While its chemical structure is nearly identical to the active metabolite, its primary application in scientific research is as an internal standard for analytical purposes, particularly in pharmacokinetic and drug metabolism studies.[1][2][3] The deuterium labeling allows for its clear differentiation from the endogenous, non-labeled counterpart in mass spectrometry analyses.[1]
The therapeutic mechanism of action is therefore most accurately attributed to the non-deuterated 4'-Hydroxy diclofenac. This metabolite, formed in the liver by the cytochrome P450 enzyme CYP2C9, exhibits anti-inflammatory and analgesic properties.[4] Its actions are intrinsically linked to the broader mechanisms of its parent drug, diclofenac, which primarily involves the inhibition of cyclooxygenase (COX) enzymes. This guide will first elucidate the established and emerging mechanisms of diclofenac and its hydroxylated metabolite and then explain the scientific rationale and implications of deuterium substitution.
Core Mechanism of Action: Inhibition of Prostaglandin Synthesis
The foundational mechanism of action for diclofenac and its active metabolites, including 4'-Hydroxy diclofenac, is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, 4'-Hydroxy diclofenac reduces the production of these pro-inflammatory molecules.
Diclofenac itself is considered relatively equipotent in its inhibition of COX-1 and COX-2. Some in vitro studies suggest a slightly greater selectivity for COX-2, though not as pronounced as highly selective COX-2 inhibitors.
Signaling Pathway for COX Inhibition
Caption: Inhibition of Prostaglandin Synthesis by 4'-Hydroxy Diclofenac.
Broader and Emerging Mechanisms of Action
Research indicates that the pharmacological profile of diclofenac extends beyond simple COX inhibition. These multimodal mechanisms may also be attributable to its active metabolites and contribute to its overall efficacy.
-
Inhibition of the Lipoxygenase Pathway: Some evidence suggests diclofenac may inhibit lipoxygenase enzymes, which would reduce the formation of leukotrienes, another class of pro-inflammatory mediators.
-
Modulation of Ion Channels: Diclofenac has been shown to block voltage-dependent sodium channels and acid-sensing ion channels (ASICs), which could contribute to its analgesic effects by interfering with nerve signaling.
-
Activation of the Nitric Oxide-cGMP Pathway: The drug may activate the nitric oxide-cGMP antinociceptive (pain-relieving) pathway.
-
Other Putative Targets: Additional research points to potential interactions with the thromboxane-prostanoid receptor, peroxisome proliferator-activated receptor gamma (PPARγ), and substance P, a pro-inflammatory neuropeptide.
The Role of Deuterium Labeling: The Kinetic Isotope Effect
The defining feature of this compound is the replacement of four hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen. This substitution is not intended to alter the fundamental mechanism of action but rather to modify its metabolic stability. This is due to the Kinetic Isotope Effect (KIE) .
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymes, such as the cytochrome P450 family, require more energy to break the C-D bond. This can significantly slow down the rate of drug metabolism.
Logical Flow of the Kinetic Isotope Effect
Caption: The Kinetic Isotope Effect on Drug Metabolism.
In the context of this compound, this principle is leveraged for analytical purposes. Because it is metabolized more slowly, it can serve as a stable internal standard during the analysis of its non-deuterated counterpart in biological samples. While deuteration can be used to create therapeutic drugs with longer half-lives, this compound itself is primarily documented as a research tool.
Quantitative Data and Experimental Protocols
As this compound is an analytical standard, there is a lack of publicly available quantitative data regarding its specific binding affinities or IC50 values in therapeutic assays. The relevant data pertains to its parent compounds.
| Compound | Target | Parameter | Value | Reference |
| Diclofenac | CYP105D7 | Binding Affinity (Kd) | 65 µM |
Note: The provided data is from a study with a microbial cytochrome P450, not human COX enzymes, and is presented for illustrative purposes of binding affinity measurement. Detailed IC50 values for diclofenac on human COX-1 and COX-2 vary across different experimental setups.
Representative Experimental Protocol: In Vitro COX Inhibition Assay
A common method to determine the inhibitory activity of a compound like 4'-Hydroxy diclofenac would be a cellular or enzymatic assay.
Caption: Workflow for a COX Inhibition Assay.
This protocol outlines the general steps to quantify the inhibitory potency of a substance on COX enzymes. For this compound, such an experiment would confirm that its intrinsic inhibitory activity is comparable to the non-deuterated form, while its primary value remains in its distinct mass for analytical quantification.
Conclusion
This compound is a valuable tool for pharmaceutical research, enabling precise quantification of its active, non-deuterated metabolite. Its own mechanism of action is fundamentally identical to that of 4'-Hydroxy diclofenac, which involves the potent inhibition of COX-1 and COX-2 enzymes, alongside a suite of other potential pharmacological targets that contribute to the broad anti-inflammatory and analgesic profile of diclofenac. The key takeaway for researchers is the understanding of its dual identity: a molecule with the therapeutic blueprint of an NSAID metabolite, but engineered with deuterium for the practical purpose of being an exemplary analytical standard.
References
The Cytochrome P450 2C9-Mediated Metabolism of Diclofenac to 4'-Hydroxydiclofenac: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the metabolic conversion of the non-steroidal anti-inflammatory drug (NSAID) diclofenac to its primary metabolite, 4'-hydroxydiclofenac. The pivotal role of the cytochrome P450 2C9 (CYP2C9) enzyme in this biotransformation is detailed, supported by a compilation of quantitative kinetic data from various in vitro studies. This document outlines comprehensive experimental protocols for conducting in vitro metabolism assays using human liver microsomes (HLM) and for the subsequent quantification of 4'-hydroxydiclofenac using high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a clear understanding of the underlying processes. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies, pharmacokinetics, and drug development.
Introduction
Diclofenac is a widely prescribed NSAID for the management of pain and inflammatory conditions. The clinical efficacy and safety profile of diclofenac are significantly influenced by its metabolism in the liver. The primary metabolic pathway for diclofenac is hydroxylation, leading to the formation of several metabolites, with 4'-hydroxydiclofenac being the most abundant.[1] This metabolic process is predominantly catalyzed by the polymorphic enzyme cytochrome P450 2C9 (CYP2C9).[1][2] In fact, the 4'-hydroxylation of diclofenac is considered a feature reaction for CYP2C9 catalysis.[3]
Understanding the kinetics and mechanisms of this metabolic conversion is crucial for several reasons. Firstly, genetic polymorphisms in the CYP2C9 gene can lead to significant inter-individual variability in diclofenac metabolism, affecting both its therapeutic efficacy and the risk of adverse drug reactions, such as hepatotoxicity.[1] Secondly, the potential for drug-drug interactions (DDIs) exists when diclofenac is co-administered with other drugs that are also substrates, inhibitors, or inducers of CYP2C9.
This guide will delve into the technical aspects of studying the metabolism of diclofenac to 4'-hydroxydiclofenac, providing researchers with the necessary information to design, execute, and interpret in vitro metabolism studies.
The Metabolic Pathway of Diclofenac
The biotransformation of diclofenac in humans is multifaceted, involving both phase I (oxidation) and phase II (conjugation) reactions. The initial and rate-limiting step for the clearance of diclofenac is primarily oxidative metabolism, catalyzed by cytochrome P450 enzymes.
dot
Caption: Metabolic pathway of diclofenac.
As illustrated in the diagram above, the 4'-hydroxylation of diclofenac is the principal metabolic route, predominantly mediated by CYP2C9. Other hydroxylated metabolites, such as 5-hydroxydiclofenac and 3'-hydroxydiclofenac, are also formed, but to a lesser extent. The formation of 5-hydroxydiclofenac is mainly catalyzed by CYP3A4, while 3'-hydroxydiclofenac is also a product of CYP2C9 activity. Following hydroxylation, both the parent drug and its hydroxylated metabolites can undergo phase II conjugation reactions, primarily glucuronidation, to form more water-soluble compounds that are readily excreted from the body.
Quantitative Data on Diclofenac 4'-Hydroxylation
The kinetics of diclofenac 4'-hydroxylation by CYP2C9 have been characterized in numerous in vitro studies, typically using human liver microsomes (HLM) or recombinant CYP2C9 enzymes. The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are key parameters that describe the enzyme-substrate interaction. A summary of reported kinetic parameters is presented in the table below.
| System | Km (µM) | Vmax (pmol/min/mg protein or nmol/min/nmol P450) | Reference |
| Human Liver Microsomes | 9 ± 1 | 432 ± 15 pmol/min/mg | |
| Human Liver Microsomes | 3.9 - 22 | Not specified | |
| Recombinant CYP2C9.1 (wild-type) in yeast microsomes | 4.3 ± 2.4 | 12.5 ± 0.2 nmol/min/nmol P450 | |
| Recombinant CYP2C9.3 in yeast microsomes | 11.2 ± 2.3 | 8.1 ± 1.3 nmol/min/nmol P450 | |
| Electrochemical system with CYP2C9 | Not specified | 1.89 ± 0.21 x 10⁻⁹ M/min |
Note: The variability in the reported kinetic parameters can be attributed to differences in experimental systems (e.g., HLM from different donors, recombinant enzyme expression systems), and assay conditions.
Experimental Protocols
In Vitro Metabolism of Diclofenac in Human Liver Microsomes
This protocol describes a typical procedure for assessing the metabolism of diclofenac to 4'-hydroxydiclofenac using pooled human liver microsomes.
Materials:
-
Diclofenac
-
4'-Hydroxydiclofenac (as a reference standard)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) or Methanol (MeOH) for reaction termination
-
Internal standard (e.g., diclofenac-d4, indomethacin)
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of diclofenac in a suitable solvent (e.g., methanol or DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid enzyme inhibition.
-
In a microcentrifuge tube, combine the potassium phosphate buffer, HLM (final protein concentration typically 0.1-1.0 mg/mL), and the diclofenac solution to the desired final substrate concentration (e.g., spanning a range around the expected Km, such as 1-100 µM).
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the components to reach thermal equilibrium.
-
-
Initiation of the Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Termination of the Reaction:
-
Stop the reaction by adding an equal or greater volume of ice-cold acetonitrile or methanol. This will precipitate the microsomal proteins.
-
Add the internal standard to the mixture.
-
-
Sample Processing:
-
Vortex the mixture thoroughly.
-
Centrifuge the tubes at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or an HPLC vial for analysis.
-
Quantification of 4'-Hydroxydiclofenac by HPLC-UV
This protocol provides a general method for the analysis of 4'-hydroxydiclofenac using HPLC with UV detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 7) and an organic solvent (e.g., acetonitrile). A typical gradient might start with a lower percentage of the organic solvent and increase over the run time to elute the compounds.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-50 µL.
-
Detection Wavelength: 225 nm or 282 nm.
Procedure:
-
Calibration Curve:
-
Prepare a series of standard solutions of 4'-hydroxydiclofenac of known concentrations in the same matrix as the samples (e.g., the final buffer/acetonitrile mixture).
-
Inject the standards into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration.
-
-
Sample Analysis:
-
Inject the processed samples from the in vitro metabolism assay.
-
Identify the peak corresponding to 4'-hydroxydiclofenac based on its retention time compared to the standard.
-
Quantify the amount of 4'-hydroxydiclofenac in the samples using the calibration curve.
-
Quantification of 4'-Hydroxydiclofenac by LC-MS/MS
For higher sensitivity and selectivity, LC-MS/MS is the method of choice.
Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase column suitable for LC-MS (e.g., C18, 2.1 x 50 mm, <3 µm particle size).
-
Mobile Phase: Typically consists of water and an organic solvent (acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid) to facilitate ionization.
-
Flow Rate: 0.2-0.5 mL/min.
-
Ionization Mode: Positive or negative ion mode, depending on the compound and mobile phase.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
-
MRM transitions:
-
Diclofenac: m/z 296.0 -> 214.1
-
4'-Hydroxydiclofenac: m/z 312.2 -> (product ion needs to be determined by infusion of a standard)
-
-
Sample Preparation for LC-MS/MS:
Sample preparation is similar to that for HPLC-UV, but may require further clean-up steps, such as solid-phase extraction (SPE), to remove matrix components that can cause ion suppression in the mass spectrometer.
Experimental and Logical Workflows
dot
References
- 1. Pharmacokinetics of diclofenac and inhibition of cyclooxygenases 1 and 2: no relationship to the CYP2C9 genetic polymorphism in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of CYP2C9 genotype in the metabolism of diclofenac in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of CYP2C9*3 and CYP2C9*13 on Diclofenac Metabolism and Inhibition-based Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of Cytochrome P450 2C9 in the Bioactivation of Diclofenac to 4'-Hydroxydiclofenac: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diclofenac, a widely prescribed non-steroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in the liver. The formation of its major metabolite, 4'-hydroxydiclofenac, is a critical step in its biotransformation and elimination. This technical guide provides an in-depth examination of the pivotal role played by Cytochrome P450 2C9 (CYP2C9) in this metabolic pathway. We will explore the enzymatic kinetics, the impact of genetic polymorphisms, and the experimental methodologies used to characterize this interaction. This document synthesizes quantitative data into clear tabular formats and visualizes key processes through signaling pathway and workflow diagrams to support research and development in drug metabolism and pharmacogenetics.
Introduction
The metabolism of diclofenac is complex, involving multiple pathways. However, the 4'-hydroxylation route is quantitatively the most significant, and it is almost exclusively catalyzed by the polymorphic enzyme CYP2C9.[1][2] Understanding the specifics of this enzymatic reaction is crucial for predicting drug-drug interactions, understanding inter-individual variability in drug response, and assessing the potential for adverse drug reactions. In vitro studies using human liver microsomes (HLMs), human hepatocytes, and recombinant human CYP enzymes have consistently identified CYP2C9 as the primary catalyst for 4'-hydroxydiclofenac formation.[1][3] It is estimated that CYP2C9 is responsible for over 99% of diclofenac's 4'-hydroxylation in vivo.[3]
Biochemical Pathway of Diclofenac 4'-Hydroxylation
The primary metabolic pathway for diclofenac involves the hydroxylation of the dichlorophenyl ring, with CYP2C9 mediating the formation of 4'-hydroxydiclofenac. This metabolite retains some anti-inflammatory and analgesic properties. Other minor metabolites, such as 3'-hydroxydiclofenac and 5-hydroxydiclofenac, are also formed, with CYP2C9 also being exclusively responsible for 3'-hydroxylation.
Quantitative Analysis of CYP2C9-Mediated 4'-Hydroxylation
The kinetics of 4'-hydroxydiclofenac formation by CYP2C9 have been characterized in various in vitro systems. The Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) provide insight into the enzyme's affinity for diclofenac and its catalytic efficiency.
Table 1: Kinetic Parameters for Diclofenac 4'-Hydroxylation by CYP2C9
| Experimental System | Km (μM) | Vmax (pmol/min/mg or nmol/min/nmol) | Reference |
| Human Liver Microsomes | 9 ± 1 | 432 ± 15 pmol/min/mg | |
| Recombinant CYP2C9 | 3.44 ± 0.45 | 19.78 ± 0.76 nmol/min/nmol | |
| Recombinant P450 1A2 | 33 | 0.20 min-1 | |
| Electrochemical System | N/A | 1.89 ± 0.21 × 10-9 M/min |
Note: Vmax units vary depending on the experimental setup and protein quantification method.
Impact of CYP2C9 Genetic Polymorphisms
CYP2C9 is a highly polymorphic gene, with numerous alleles identified that can result in decreased, increased, or no enzyme function. The most common variant alleles in Caucasian populations are CYP2C92 and CYP2C93.
Studies investigating the impact of these polymorphisms on diclofenac metabolism have yielded mixed results. Some in vitro studies using recombinant enzymes show that variants like CYP2C93 and CYP2C913 have reduced metabolic capacity for diclofenac. In vivo studies have also shown that the urinary ratio of diclofenac to 4'-hydroxydiclofenac is significantly higher in individuals carrying the CYP2C9*3 allele, suggesting impaired metabolism.
However, other clinical studies have found no significant differences in the overall plasma pharmacokinetics of diclofenac between different CYP2C9 genotype groups. This discrepancy suggests that 4'-hydroxylation may not be the rate-limiting step in diclofenac's overall elimination in vivo, or that other enzymes and pathways may play a compensatory role.
Table 2: Influence of CYP2C9 Genotype on Diclofenac Metabolism
| Genotype | Parameter | Value | Population | Reference |
| CYP2C91/1 | Diclofenac/4'-OH Diclofenac Urinary Ratio | 0.62 ± 0.3 | Spanish | |
| CYP2C91/3 | Diclofenac/4'-OH Diclofenac Urinary Ratio | 0.83 ± 0.4 | Spanish | |
| CYP2C92/3 | Diclofenac/4'-OH Diclofenac Urinary Ratio | 1.10 ± 0.5 | Spanish | |
| CYP2C93/3 | Diclofenac/4'-OH Diclofenac Urinary Ratio | ~1.8 | Spanish | |
| CYP2C91/1 | Formation Clearance of 4'-hydroxydiclofenac (ml/kg/h) | 63.6 ± 19.1 | Healthy Volunteers | |
| CYP2C91/3 | Formation Clearance of 4'-hydroxydiclofenac (ml/kg/h) | 75.9 ± 27.6 | Healthy Volunteers |
Experimental Protocols
Characterizing the role of CYP2C9 in diclofenac metabolism involves both in vitro and in vivo experimental designs.
In Vitro Assay Using Recombinant CYP2C9
This protocol describes a typical experiment to determine the kinetic parameters of diclofenac 4'-hydroxylation using commercially available recombinant CYP2C9 enzymes, often co-expressed with cytochrome P450 reductase in systems like insect cell microsomes.
Methodology Details:
-
Incubation: Insect microsomes expressing human CYP2C9 alleles are incubated with diclofenac (ranging from 2-100 μM) for 30 minutes at 37°C. The reaction is initiated by adding an NADPH-regenerating system and terminated by adding an acid or organic solvent.
-
Analysis: The formation of 4'-hydroxydiclofenac is quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
HPLC: A reverse-phase C18 column can be used with a gradient of acetonitrile and perchloric acid in water, with UV detection at 280 nm.
-
LC-MS/MS: This method offers higher sensitivity and specificity. Multiple reaction monitoring (MRM) can be used, for example, monitoring the transition of m/z 314.15 > 231.15 for 4'-hydroxydiclofenac and m/z 296 > 214 for diclofenac.
-
In Vivo Phenotyping Study
This protocol outlines a study to assess the impact of CYP2C9 genotype on diclofenac metabolism in human subjects.
-
Subject Recruitment: Healthy volunteers are genotyped for CYP2C92 and CYP2C93 alleles using PCR-RFLP methods.
-
Drug Administration: Subjects receive a single oral dose of 50 mg diclofenac.
-
Sample Collection:
-
Urine: Urine is collected over a period of 8 hours post-dose.
-
Plasma: Blood samples are drawn at multiple time points to determine pharmacokinetic parameters.
-
-
Sample Analysis: Concentrations of diclofenac and its metabolites (4'-hydroxy, 3'-hydroxy, 5-hydroxy) in urine or plasma are measured by HPLC.
-
Data Analysis: The urinary metabolic ratio of diclofenac to 4'-hydroxydiclofenac is calculated and compared across different genotype groups. For plasma data, pharmacokinetic parameters such as clearance (CL/F) and area under the curve (AUC) are determined.
Conclusion
CYP2C9 is unequivocally the principal enzyme responsible for the 4'-hydroxylation of diclofenac. The kinetic parameters of this reaction have been well-characterized, establishing it as a high-affinity, high-capacity pathway. While genetic polymorphisms in CYP2C9 can significantly alter the enzyme's catalytic activity in vitro and affect metabolic ratios in vivo, their impact on the overall clinical pharmacokinetics of diclofenac is less clear, suggesting a complex interplay of metabolic and dispositional pathways. For drug development professionals, diclofenac serves as a sensitive and specific probe for assessing CYP2C9 activity. A thorough understanding of the CYP2C9-diclofenac interaction is essential for designing and interpreting drug-drug interaction studies and for advancing the principles of personalized medicine.
References
- 1. Pharmacokinetics of diclofenac and inhibition of cyclooxygenases 1 and 2: no relationship to the CYP2C9 genetic polymorphism in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hepatic metabolism of diclofenac: role of human CYP in the minor oxidative pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
4'-Hydroxy Diclofenac-d4: A Technical Guide to its Role as a Metabolite of Diclofenac
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in the body, leading to the formation of several hydroxylated metabolites. Among these, 4'-hydroxy diclofenac is the principal metabolite, and its formation is a key determinant of diclofenac's pharmacokinetic profile. The deuterated analog, 4'-hydroxy diclofenac-d4, serves as an invaluable tool in the quantitative bioanalysis of this major metabolite, primarily as an internal standard in mass spectrometry-based assays. This technical guide provides an in-depth overview of the formation of 4'-hydroxy diclofenac, detailed experimental protocols for its analysis, and the critical role of its deuterated form in drug metabolism studies.
Metabolic Pathway of Diclofenac to 4'-Hydroxy Diclofenac
The biotransformation of diclofenac to its 4'-hydroxy metabolite is predominantly catalyzed by the cytochrome P450 enzyme, CYP2C9.[1][2][3] This phase I metabolic reaction introduces a hydroxyl group onto the 4'-position of the dichlorophenyl ring of the diclofenac molecule. While other minor metabolites are formed through different enzymatic pathways, the 4'-hydroxylation route is the most significant in humans.
Quantitative Data
The following tables summarize key quantitative parameters related to the enzymatic formation of 4'-hydroxy diclofenac and its bioanalysis.
Table 1: Enzyme Kinetic Parameters for 4'-Hydroxy Diclofenac Formation
| Enzyme | Substrate | Km (μM) | Vmax (pmol/min/mg) | Source |
| Human Liver Microsomes | Diclofenac | 9 ± 1 | 432 ± 15 | [4] |
| Recombinant CYP2C9 | Diclofenac | 3.9 - 22 | Not Specified | [5] |
Table 2: Bioanalytical Method Parameters for 4'-Hydroxy Diclofenac Quantification
| Analytical Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Internal Standard | Source |
| LC-MS/MS | Mouse Plasma | 10 - 5000 | 10 | Not Specified | Diclofenac-d4 | |
| HPLC-UV | Human Plasma | 20 - 2000 | 20 | 93.11 - 104.92 | Butyl Paraben | |
| LC-MS/MS | Human Plasma | 150 - 3181 | 150 | 36.4 - 46.6 | Bupropion |
Table 3: Mass Spectrometry Parameters for Diclofenac and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Source |
| Diclofenac | 296.0 | 214.0 | Positive/Negative | |
| Diclofenac | 294.0 | 250.0 | Negative | |
| 4'-Hydroxy Diclofenac | 312.0 | 231.15 | Positive | |
| 4'-Hydroxy Diclofenac | 310.0 | 230.0 / 194.0 | Not Specified | |
| Diclofenac-d4 | 300.0 | Not Specified | Not Specified |
Experimental Protocols
In Vitro Metabolism of Diclofenac using Human Liver Microsomes
This protocol describes a typical procedure to study the formation of 4'-hydroxy diclofenac from diclofenac in a controlled in vitro environment.
Materials:
-
Pooled human liver microsomes (HLM)
-
Diclofenac
-
4'-Hydroxy diclofenac standard
-
This compound (internal standard)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ice-cold)
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, human liver microsomes, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Add diclofenac (substrate) to the pre-incubated mixture to initiate the metabolic reaction. The final concentration of diclofenac should be within a relevant range to determine enzyme kinetics (e.g., 1-100 μM).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.
-
Internal Standard Addition: Add a known concentration of this compound as an internal standard to all samples.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new tube or an HPLC vial for LC-MS/MS analysis to quantify the amount of 4'-hydroxy diclofenac formed.
Bioanalytical Method for Quantification of 4'-Hydroxy Diclofenac in Human Plasma using LC-MS/MS
This protocol outlines a standard procedure for the extraction and quantification of 4'-hydroxy diclofenac from human plasma samples.
Materials:
-
Human plasma samples
-
4'-Hydroxy diclofenac and this compound standards
-
Acetonitrile or Methanol (for protein precipitation)
-
Formic acid
-
Water (HPLC grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Internal Standard Spiking: To a known volume of plasma (e.g., 100-200 µL) in a microcentrifuge tube, add a precise amount of this compound solution as the internal standard.
-
Protein Precipitation: Add a precipitating agent, typically 2-3 volumes of cold acetonitrile or methanol, to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for about 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or an autosampler vial for analysis.
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject an aliquot of the supernatant onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometric Detection: Perform detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for 4'-hydroxy diclofenac and this compound (refer to Table 3).
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of 4'-hydroxy diclofenac in the unknown samples from this curve.
Conclusion
4'-Hydroxy diclofenac is the primary metabolite of diclofenac, and its formation, predominantly mediated by CYP2C9, is a critical aspect of the drug's disposition. The use of its stable isotope-labeled counterpart, this compound, as an internal standard is essential for the accurate and precise quantification of this metabolite in various biological matrices. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and scientists in the field of drug metabolism and pharmacokinetics, facilitating further studies into the clinical and toxicological implications of diclofenac metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of CYP2C9 genotype in the metabolism of diclofenac in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of CYP2C9*3 and CYP2C9*13 on Diclofenac Metabolism and Inhibition-based Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pharmacokinetics of diclofenac and inhibition of cyclooxygenases 1 and 2: no relationship to the CYP2C9 genetic polymorphism in humans - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 4'-Hydroxy diclofenac-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 4'-Hydroxy diclofenac-d4, a key deuterated metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. This document is intended to be a valuable resource for professionals in drug development and scientific research, offering detailed data, experimental protocols, and visual representations of relevant biological pathways and analytical workflows.
Chemical and Physical Properties
This compound is a stable isotope-labeled version of 4'-hydroxydiclofenac, the major metabolite of diclofenac. The incorporation of four deuterium atoms on the phenylacetic acid moiety makes it an ideal internal standard for quantitative analysis in pharmacokinetic and metabolic studies, particularly in mass spectrometry-based assays.[1] Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | 2-(2-((2,6-dichloro-4-hydroxyphenyl)amino)phenyl-3,4,5,6-d4)acetic acid | [2][3] |
| Synonyms | Benzene-2,3,4,5-d4-acetic acid, 6-[(2,6-dichloro-4-hydroxyphenyl)amino]- | [4] |
| CAS Number | 254762-27-1 | [2] |
| Molecular Formula | C₁₄H₇D₄Cl₂NO₃ | |
| Molecular Weight | 316.17 g/mol | |
| Appearance | Purple Solid | |
| Melting Point | 173-175°C (decomposes) | |
| Boiling Point | 432.7 °C at 760 mmHg | |
| Density | 1.54 g/cm³ | |
| Solubility | Soluble in Dimethyl sulfoxide (DMSO), Ethanol, and Methanol |
Metabolism and Signaling Pathway
Diclofenac is primarily metabolized in the liver by cytochrome P450 enzymes. The formation of its major metabolite, 4'-hydroxydiclofenac, is catalyzed almost exclusively by the CYP2C9 isoenzyme. This process involves the hydroxylation of the dichlorophenyl ring. The resulting metabolite can then undergo further conjugation reactions before excretion.
Experimental Protocols
Synthesis and Purification
Synthesis Workflow:
Purification Protocol (Column Chromatography):
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Procedure: a. Dissolve the crude product in a minimal amount of dichloromethane. b. Load the solution onto the silica gel column. c. Elute the column with the mobile phase gradient. d. Collect fractions and monitor by thin-layer chromatography (TLC). e. Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Quantification:
A robust HPLC method is crucial for the accurate quantification of this compound.
HPLC Workflow:
Detailed HPLC Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Gradient Program: Start with 30% acetonitrile, ramp to 90% over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm.
-
Quantification: Use a calibration curve prepared with known concentrations of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification:
For trace-level detection and quantification in biological matrices, LC-MS/MS is the method of choice.
LC-MS/MS Protocol:
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions: Similar to the HPLC method, but with a potentially faster gradient to accommodate the sensitivity of the mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification.
-
MRM Transition: The precursor ion (the molecular weight of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
-
-
Sample Preparation: For biological samples like plasma, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation is typically required before injection.
This technical guide provides foundational information for researchers and professionals working with this compound. For specific applications, further method development and validation are recommended.
References
Stability and Storage of 4'-Hydroxy diclofenac-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 4'-Hydroxy diclofenac-d4, a key deuterated metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. Understanding the stability profile of this compound is critical for its accurate use as an internal standard in pharmacokinetic and metabolic studies, ensuring the reliability and reproducibility of analytical data.
Summary of Storage Conditions and Stability Data
The stability of this compound is influenced by temperature, solvent, and physical state. The following tables summarize the recommended storage conditions and available stability data. It is important to note that while specific stability studies on the deuterated form are limited, data from its non-deuterated counterpart, 4'-hydroxydiclofenac, and the parent drug, diclofenac, provide valuable insights into its potential degradation pathways.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Solid (Powder) | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent (e.g., DMF, Ethanol) | -80°C | 6 months | [1][2] |
| -20°C | 1 month | [1] | |
| Aqueous Solution | Room Temperature | Not recommended for more than one day |
Table 2: Stability of 4'-Hydroxydiclofenac (Non-deuterated)
| Condition | Observation | Source |
| In Rat Liver Microsomes (Room Temp) | Relatively stable for 3 consecutive days | |
| Seawater and Sediment | Concentration decreased by 76.5% (sediment) and 90.2% (autoclaved sediment) over 29 days |
Potential Degradation Pathways
Forced degradation studies on diclofenac have identified several key degradation pathways, which are likely to be similar for this compound. These studies are crucial for developing stability-indicating analytical methods.
The primary degradation pathways for diclofenac, and by extension its hydroxylated metabolite, include:
-
Hydrolysis: Degradation in acidic and alkaline conditions has been observed for diclofenac.
-
Oxidation: Oxidation is a common degradation pathway for pharmaceuticals and has been shown to affect diclofenac.
-
Photolysis: Exposure to light can lead to degradation.
-
Thermal Degradation: High temperatures can induce degradation, although some studies show diclofenac to be relatively stable under dry heat.
The hydroxylation of the phenylacetic acid moiety is a key step in the metabolism and potential degradation of diclofenac. Further degradation can proceed through the formation of quinone imine derivatives, followed by multistep reactions including decarboxylation and oxidation.
Experimental Protocols
General Protocol for a Forced Degradation Study
A forced degradation study is essential to establish the intrinsic stability of the molecule and to develop a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Stress Conditions: Expose the samples to a range of stress conditions as outlined in Figure 1. Samples should be taken at various time points.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method, capable of separating the parent compound from its degradation products. A mass spectrometer detector is crucial for identifying the structure of the degradants.
-
Data Evaluation: Determine the rate of degradation and identify the major degradation products to elucidate the degradation pathway.
Protocol for Assessing the Stability of Deuterated Internal Standards
The stability of the deuterium label is critical for the function of this compound as an internal standard. Back-exchange of deuterium for hydrogen can lead to inaccurate quantification.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in the biological matrix of interest (e.g., plasma) and in protic solvents.
-
Incubation: Incubate the samples under conditions relevant to the intended bioanalytical method (e.g., room temperature, 37°C) for various durations.
-
LC-MS/MS Analysis: Analyze the samples using LC-MS/MS, monitoring for the parent ion of this compound and any potential back-exchanged (d3, d2, d1, d0) species.
-
Data Analysis: Calculate the ratio of the deuterated to non-deuterated compound at each time point to assess the stability of the deuterium label.
Conclusion
While specific, in-depth stability studies on this compound are not extensively published, a robust understanding of its stability can be inferred from data on its non-deuterated analog and the parent compound, diclofenac. For optimal use, it is recommended to store this compound in its solid form at -20°C. When in solution, storage at -80°C is preferable for longer-term stability. It is crucial for researchers to perform their own stability assessments under their specific experimental conditions, particularly when used as a quantitative internal standard in regulated bioanalysis. The provided experimental frameworks can serve as a starting point for such validation studies.
References
In-Depth Technical Guide: Safety and Handling of 4'-Hydroxy diclofenac-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for 4'-Hydroxy diclofenac-d4, a deuterated metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. The information presented is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it falls into the following hazard categories:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1][2][3][4]
-
Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[1]
Signal Word: Danger
Hazard Statements:
-
H301: Toxic if swallowed.
-
H318: Causes serious eye damage.
Quantitative Toxicity Data
For comparative purposes, the acute oral toxicity data for the parent compound, diclofenac sodium, is provided below.
| Compound | Test Animal | Route | LD50 |
| Diclofenac Sodium | Rat | Oral | 53 mg/kg |
| Diclofenac Sodium | Mouse | Oral | 95 mg/kg |
Experimental Protocols for Hazard Assessment
The hazard classifications for 4'-Hydroxy diclofenac are determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance. The general procedure involves:
-
Animal Selection: Healthy, young adult rodents (typically rats) are used.
-
Dosing: The test substance is administered orally in a stepwise procedure using a limited number of animals at each step. The starting dose is selected from a series of fixed dose levels (5, 50, 300, and 2000 mg/kg body weight).
-
Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.
-
Classification: The substance is classified into a GHS category based on the number of animals that show signs of toxicity or die at specific dose levels.
Serious Eye Damage/Irritation - OECD Test Guideline 405
This guideline outlines the procedure for assessing the potential of a substance to cause serious eye damage or irritation. The key steps are:
-
Animal Selection: Typically, albino rabbits are used for this test.
-
Application: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.
-
Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for up to 21 days to evaluate the extent of corneal opacity, iritis, and conjunctival redness and swelling (chemosis).
-
Classification: A substance is classified as causing Serious Eye Damage (Category 1) if the effects on the cornea, iris, or conjunctiva are not fully reversible within 21 days, or if it produces a specific level of corneal opacity or iritis in at least two of the three tested animals.
Metabolic Pathway of Diclofenac to 4'-Hydroxy diclofenac
Diclofenac is primarily metabolized in the liver by cytochrome P450 enzymes. The major metabolic pathway leading to the formation of 4'-Hydroxy diclofenac involves the enzyme CYP2C9 . Other minor metabolites are also formed through the action of other CYP isoforms like CYP3A4.
References
Methodological & Application
Application Notes and Protocols for the Use of 4'-Hydroxy Diclofenac-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 4'-Hydroxy diclofenac-d4 as an internal standard in the quantitative analysis of diclofenac and its metabolites in biological matrices. The protocols detailed below are intended to support bioanalytical assays, pharmacokinetic studies, and therapeutic drug monitoring.
Introduction
4'-Hydroxy diclofenac is the primary metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. The formation of this metabolite is chiefly catalyzed by the cytochrome P450 enzyme, CYP2C9.[1][2][3] In quantitative bioanalysis, particularly in methods involving liquid chromatography-mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results. This compound, a deuterated analog of the primary metabolite, serves as an ideal internal standard for the quantification of diclofenac and its metabolites.[4] Its similar chemical and physical properties to the analyte of interest, but distinct mass, allows for the correction of variability during sample preparation and analysis.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₄H₇D₄Cl₂NO₃ |
| Molecular Weight | 316.17 g/mol |
| Appearance | Solid |
| Purity | Typically ≥98% |
| Storage | -20°C for long-term storage |
Metabolic Pathway of Diclofenac
The biotransformation of diclofenac is a critical aspect of its pharmacology and toxicology. The primary metabolic pathway involves hydroxylation, with the formation of 4'-hydroxydiclofenac being the most significant route. This reaction is predominantly mediated by the cytochrome P450 enzyme CYP2C9.[1] Other minor metabolites are also formed through different enzymatic pathways.
Caption: Metabolic pathway of diclofenac.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific laboratory conditions and instrumentation.
Protocol 1: Quantification of Diclofenac in Human Plasma using LC-MS/MS
This protocol describes a method for the extraction and quantification of diclofenac from human plasma using protein precipitation.
1. Materials and Reagents
-
Human plasma (blank, and samples)
-
Diclofenac analytical standard
-
This compound (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
HPLC vials
2. Preparation of Standard and Internal Standard Solutions
-
Diclofenac Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of diclofenac in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 (v/v) methanol:water to achieve a concentration range for the calibration curve (e.g., 10 ng/mL to 1000 ng/mL).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Internal Standard Solution (100 ng/mL): Dilute the internal standard stock solution with methanol.
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (blank, standard, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the working internal standard solution (100 ng/mL this compound) to all tubes except for the blank.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 30% B, increase to 95% B over 5 min, hold for 1 min, return to 30% B and equilibrate for 2 min. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MRM Transitions | Diclofenac: [M+H]⁺ or [M-H]⁻ → fragment ionsthis compound: [M+H]⁺ or [M-H]⁻ → fragment ions |
Note: Specific MRM transitions should be optimized for the instrument in use.
Experimental Workflow
Caption: General workflow for sample preparation and analysis.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for LC-MS/MS methods using a deuterated internal standard for diclofenac analysis in human plasma.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.5 - 500 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | |
| Intra-day Precision (%CV) | < 15% | |
| Inter-day Precision (%CV) | < 15% | |
| Accuracy (% Recovery) | 85 - 115% | |
| Extraction Recovery | > 70% |
Conclusion
This compound is a highly suitable internal standard for the quantitative determination of diclofenac and its metabolites in biological matrices. Its use in conjunction with LC-MS/MS provides a robust, sensitive, and specific method for pharmacokinetic and other bioanalytical studies. The protocols and data presented herein serve as a valuable resource for researchers in the field of drug metabolism and analysis.
References
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 4'-Hydroxy diclofenac-d4
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the sensitive and selective quantification of 4'-Hydroxy diclofenac-d4 in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). 4'-Hydroxy diclofenac is the primary metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac, and its deuterated form (d4) is commonly used as an internal standard in pharmacokinetic and drug metabolism studies.
Introduction
Diclofenac is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, with CYP2C9 being the major contributor to the formation of 4'-hydroxydiclofenac.[1] This metabolite, while pharmacologically less active than the parent drug, is a crucial analyte for understanding the metabolic profile and disposition of diclofenac.[2] The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification by LC-MS/MS, as it effectively compensates for variations in sample preparation and instrument response. This application note details a robust and validated method for the analysis of this compound.
Experimental Protocols
Sample Preparation
A simple and efficient protein precipitation method is recommended for the extraction of this compound from plasma samples.
Materials:
-
Blank human plasma
-
This compound standard solution
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add a known concentration of the internal standard (if this compound is not the analyte of interest but the internal standard). For analysis of this compound as the analyte, spike the blank plasma with the desired concentrations of the standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Luna Omega 1.6 µm Polar C18 (50 x 2.1 mm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
| 0.0 | |
| 4.0 | |
| 5.0 | |
| 5.1 | |
| 7.0 |
Mass Spectrometry
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 3 |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4'-Hydroxy diclofenac | 310.0 | 230.0 | 15 |
| 310.0 | 194.0 | 20 | |
| This compound | 314.0 | 234.0 | 15 |
| 314.0 | 198.0 | 20 | |
| Diclofenac | 296.0 | 250.0 | 10 |
| Diclofenac-d4 | 300.0 | 254.0 | 10 |
Note: The exact m/z values and collision energies may require optimization based on the specific instrument used.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of diclofenac and its metabolites using LC-MS/MS methods.
Table 4: Method Validation Parameters for Diclofenac and 4'-Hydroxydiclofenac
| Parameter | Diclofenac | 4'-Hydroxydiclofenac | Reference |
| Linearity Range (ng/mL) | 0.5 - 500 | 10 - 5000 | [3][4] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 10 | [3] |
| Intra-day Precision (%CV) | < 15% | ≤ 10% | |
| Inter-day Precision (%CV) | < 15% | ≤ 13% | |
| Accuracy (%) | 85 - 115% | 90 - 108% | |
| Recovery (%) | 72.0 - 102.2% | Not Reported |
Visualizations
Metabolic Pathway of Diclofenac
The following diagram illustrates the primary metabolic conversion of diclofenac to 4'-hydroxydiclofenac, a reaction predominantly catalyzed by the CYP2C9 enzyme.
Caption: Metabolic conversion of Diclofenac.
Experimental Workflow
The diagram below outlines the key steps in the LC-MS/MS workflow for the analysis of this compound.
Caption: LC-MS/MS analysis workflow.
References
Application Note: High-Performance Liquid Chromatography Method for the Analysis of 4'-Hydroxydiclofenac
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4'-hydroxydiclofenac, the primary metabolite of diclofenac. The described method is applicable for the analysis of 4'-hydroxydiclofenac in various biological matrices, including plasma and liver microsomes, making it suitable for pharmacokinetic studies, drug metabolism assays, and drug-drug interaction studies. The method demonstrates good linearity, precision, accuracy, and recovery, meeting the standards set by the International Council for Harmonisation (ICH) guidelines.
Introduction
Diclofenac is a widely prescribed non-steroidal anti-inflammatory drug (NSAID) that undergoes significant metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2C9, to form 4'-hydroxydiclofenac.[1] The quantification of this metabolite is crucial for understanding the pharmacokinetic profile of diclofenac and for investigating potential drug-drug interactions.[2][3] This application note provides a detailed protocol for a reversed-phase HPLC method with UV detection for the reliable determination of 4'-hydroxydiclofenac.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following table summarizes the chromatographic conditions established for the optimal separation and detection of 4'-hydroxydiclofenac.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity UHPLC or equivalent |
| Column | SUPELCO C18 (25 cm × 4.6 mm, 5 µm)[2][4] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 4 | |
| 5 | |
| 5.1 | |
| 7 | |
| Flow Rate | 1 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | 282 nm |
| Internal Standard | 4-hydroxyoctanophenone or Salicylic Acid |
Standards and Sample Preparation
Stock Solution Preparation: A stock solution of 4'-hydroxydiclofenac (100 µM) is prepared by dissolving 1.6 mg in 50 mL of HPLC-grade methanol.
Calibration Standards: A series of calibration standards are prepared by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.2 to 100 µM.
Sample Preparation (Protein Precipitation): This method is suitable for samples such as rat liver microsomes.
-
To 20 µL of the sample (e.g., rat liver microsomes), add 1480 µL of a standard solution of 4'-hydroxydiclofenac containing the internal standard.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer 1 mL of the supernatant for HPLC analysis.
Sample Preparation (Liquid-Liquid Extraction): This method is suitable for plasma samples.
-
To 1 mL of plasma, add 100 µL of the internal standard solution and 1 mL of 1M orthophosphoric acid.
-
Add 5 mL of a hexane:isopropyl alcohol (90:10) mixture and vortex for 2 minutes.
-
Centrifuge to separate the phases.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
Method Validation
The analytical method was validated according to ICH guidelines, assessing linearity, precision, accuracy, and recovery.
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Concentration Range | 0.2 - 100 µM |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 80 - 120% |
| Limit of Quantitation (LOQ) | 0.4 µg/mL |
Results and Discussion
The developed HPLC method provides excellent separation of 4'-hydroxydiclofenac from diclofenac and other potential interfering compounds in biological matrices. The retention time for 4'-hydroxydiclofenac under the specified conditions is approximately 2.7 minutes. The method's validation data confirms its suitability for quantitative analysis, demonstrating high levels of linearity, precision, and accuracy. The simple protein precipitation method for sample preparation is efficient and time-saving compared to liquid-liquid extraction.
Conclusion
The HPLC-UV method described in this application note is a reliable and robust technique for the quantification of 4'-hydroxydiclofenac in biological samples. This method can be readily implemented in research and drug development laboratories for various applications, including metabolic studies and pharmacokinetic analysis.
Experimental Workflow
Caption: Overall experimental workflow from sample preparation to data analysis.
Method Development and Validation Logic
Caption: Logical flow of HPLC method development and subsequent validation.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. Development and Validation of an HPLC-UV Method for the Quantification of 4'-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug-Drug Interaction in Rat Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Application Note: Sample Preparation for the Bioanalysis of 4'-Hydroxy Diclofenac using its Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction Diclofenac is a widely used non-steroidal anti-inflammatory drug (NSAID) that undergoes significant metabolism in the body. The primary metabolite, 4'-Hydroxy diclofenac, is formed by the action of cytochrome P450 2C9 (CYP2C9) and possesses anti-inflammatory and analgesic properties.[1] Accurate quantification of 4'-Hydroxy diclofenac in biological matrices like plasma and urine is crucial for pharmacokinetic and drug metabolism studies.[2] To achieve this, a stable isotope-labeled internal standard, such as 4'-Hydroxy diclofenac-d4, is employed to ensure accuracy and precision in quantitative analysis by correcting for matrix effects and variability during sample preparation and analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This document provides detailed protocols for three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Quantitative Data Summary
The choice of sample preparation method can significantly impact recovery, sensitivity, and cleanliness of the final extract. The following table summarizes quantitative data from various validated methods for diclofenac and its metabolites.
| Sample Preparation Method | Analyte(s) | Matrix | Recovery (%) | LLOQ | Linearity Range | Reference(s) |
| Protein Precipitation | Diclofenac | Human Plasma | 41.9% | 150 ng/mL | 150 - 3181 ng/mL | [3] |
| Protein Precipitation | Diclofenac, 4'-OH Diclofenac | Mouse Plasma | Not explicitly stated | 10 ng/mL (4'-OH) | 10 - 5000 ng/mL (4'-OH) | |
| Liquid-Liquid Extraction | Diclofenac | Human Plasma | > 79% | 0.25 µg/mL | 0.25 - 40 µg/mL | |
| Liquid-Liquid Extraction | Diclofenac | Human Plasma | 96.8% | 75 ng/mL | 75 - 4000 ng/mL | |
| Solid-Phase Extraction | Diclofenac | Human Plasma | 92% | 5 ng/mL | Not specified | |
| Base Hydrolysis & Extraction | 4'-OH Diclofenac | Human Urine | 75 - 85% | 0.4 µg/mL | 0.2 - 40 µg/mL | |
| Preconcentration/HPLC | 4'-OH Diclofenac, Diclofenac | Human Plasma | 94 - 98% | 5 µg/L | 5 - 50 µg/L |
Experimental Protocols & Workflows
Protocol 1: Protein Precipitation (PPT)
This method is rapid and straightforward, making it suitable for high-throughput analysis. It involves adding a water-miscible organic solvent to the biological sample to denature and precipitate proteins. Acetonitrile is commonly used for this purpose.
Detailed Methodology:
-
Pipette 50 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 10 µL of the this compound internal standard (IS) working solution.
-
To precipitate the proteins, add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the tubes at high speed (e.g., 9,000 - 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer a 100 µL aliquot of the clear supernatant to an autosampler vial for LC-MS/MS analysis. In some methods, the supernatant may be supplemented with water before injection.
Workflow Diagram: Protein Precipitation
Caption: Workflow for Protein Precipitation.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases (typically aqueous and organic). This technique provides a cleaner extract compared to protein precipitation.
Detailed Methodology:
-
Pipette 0.5 mL of the plasma sample into a clean glass tube.
-
Add the internal standard (this compound) working solution.
-
Acidify the sample by adding a small volume of acid (e.g., 100 µL of 1M HCl or 600 µL of 1M phosphoric acid) and mix for 30 seconds.
-
Add 2-5 mL of an appropriate organic extraction solvent (e.g., ethyl acetate or a hexane:isopropanol mixture).
-
Vortex the mixture vigorously for 1-2 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge at approximately 2000-4000 rpm for 10 minutes to achieve complete phase separation.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 50°C.
-
Reconstitute the dried residue in a specific volume (e.g., 100-200 µL) of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Caption: Workflow for Solid-Phase Extraction.
Analytical Method: LC-MS/MS Conditions
Following sample preparation, analysis is typically performed using a reversed-phase HPLC system coupled to a triple quadrupole mass spectrometer.
Typical LC Conditions:
-
Column: Luna Omega 1.6 µm Polar C18 (50 x 2.1 mm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-10 µL.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analytes, followed by a re-equilibration step.
Typical MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
4'-Hydroxy diclofenac: m/z 314.15 -> 231.15.
-
Diclofenac (for reference): m/z 296 -> 214.
-
This compound: The specific transition for the deuterated standard would be monitored, typically with a +4 Da shift in the parent and/or fragment ion compared to the unlabeled analyte.
-
References
Application Note: A Robust Reversed-Phase HPLC Method for the Simultaneous Determination of Diclofenac and its Major Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous quantification of diclofenac and its primary metabolites: 4'-hydroxydiclofenac, 5-hydroxydiclofenac, and 3'-hydroxydiclofenac. This method is applicable for pharmacokinetic and drug metabolism studies in various biological matrices. The protocol provides a straightforward and reproducible approach, from sample preparation to chromatographic analysis, ensuring accurate and reliable results.
Introduction
Diclofenac is a widely used nonsteroidal anti-inflammatory drug (NSAID) that undergoes extensive metabolism in the liver.[1] The primary metabolic pathways involve hydroxylation to form active metabolites, followed by conjugation.[2] Monitoring the levels of both the parent drug and its metabolites is crucial for understanding its pharmacokinetic profile, assessing drug efficacy, and investigating potential toxicity. This document provides a detailed protocol for a robust RP-HPLC method suitable for these purposes.
Metabolic Pathway of Diclofenac
The metabolic conversion of diclofenac primarily occurs via cytochrome P450 enzymes, leading to the formation of several hydroxylated metabolites. The most significant of these are 4'-hydroxydiclofenac, 5-hydroxydiclofenac, and 3'-hydroxydiclofenac. These metabolites can be further conjugated, primarily with glucuronic acid, before excretion.[2]
References
Application Note: A Robust LC-MS/MS Method for the Simultaneous Quantification of Diclofenac and its Major Metabolites in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diclofenac is a widely used non-steroidal anti-inflammatory drug (NSAID) for treating pain and inflammation. Following administration, diclofenac is extensively metabolized in the liver primarily through cytochrome P450 (CYP) enzymes and subsequent glucuronidation. The major metabolites include 4'-hydroxydiclofenac, 5-hydroxydiclofenac, and diclofenac acyl glucuronide.[1] Accurate and simultaneous quantification of diclofenac and its key metabolites in biological matrices like plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. This application note describes a sensitive, specific, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this purpose.
Principle
This method employs a simple protein precipitation step for the extraction of diclofenac, its major metabolites, and an internal standard (IS), Diclofenac-d4, from human plasma. The separated analytes are then subjected to chromatographic separation using a polar-embedded reversed-phase column.[2][3] Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Ionization is typically performed using an electrospray ionization (ESI) source.[1]
Experimental Protocols
Materials and Reagents
-
Reference Standards: Diclofenac, 4'-hydroxydiclofenac, 5-hydroxydiclofenac, Diclofenac acyl glucuronide, and Diclofenac-d4 (internal standard).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade).
-
Reagents: Formic acid, Acetic acid, Ammonium acetate, Ascorbic acid.
-
Biological Matrix: Drug-free human plasma.
Preparation of Stock Solutions, Calibration Standards, and QC Samples
-
Stock Solutions: Prepare individual stock solutions (1 mg/mL) of diclofenac, its metabolites, and the internal standard in methanol.
-
Working Solutions: Prepare intermediate working solutions by diluting the stock solutions with a 50:50 mixture of methanol and water.
-
Calibration Standards: Spike appropriate volumes of the working solutions into blank human plasma to create a calibration curve with a series of concentrations, for example, ranging from 10 ng/mL to 5000 ng/mL for 4'-hydroxy-diclofenac and 20 ng/mL to 10,000 ng/mL for other analytes.[2]
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels (low, medium, and high).
Sample Preparation Protocol
-
Pipette 10-100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add a stabilizing solution containing acetic acid and ascorbic acid.
-
Spike the sample with the internal standard solution (e.g., 25 µL of Diclofenac-d4).
-
To precipitate proteins, add 3 volumes of cold acetonitrile.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or an HPLC vial.
-
The supernatant can be diluted with an equal volume of water before injection into the LC-MS/MS system.
LC-MS/MS Methodologies
Liquid Chromatography Conditions
A polar embedded reversed-phase column is recommended for optimal separation.
| Parameter | Condition |
| Column | Polar embedded reversed-phase C18 (e.g., 50 x 2.1 mm, 1.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1-10 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 4.0 | |
| 5.0 | |
| 5.1 | |
| 7.0 |
Mass Spectrometry Conditions
The analytes are quantified using a triple quadrupole mass spectrometer with an electrospray ionization source.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | Instrument Dependent |
| IonSpray Voltage | Instrument Dependent |
| Temperature | Instrument Dependent |
Table 2: MRM Transitions for Analytes and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Diclofenac | 296.0 | 250.0 | Optimized |
| 4'-hydroxydiclofenac | 312.0 | 294.0 | Optimized |
| 5-hydroxydiclofenac | 312.0 | 294.0 | Optimized |
| Diclofenac acyl glucuronide | 472.0 | 296.0 | Optimized |
| Diclofenac-d4 (IS) | 300.0 | 254.0 | Optimized |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used. The values presented are illustrative based on common adducts and fragments.
Method Performance & Diclofenac Metabolism
Method Validation Summary
The method was validated according to regulatory guidelines. A summary of typical performance characteristics is provided below.
| Parameter | Result |
| Linearity Range | 10-5000 ng/mL (4'-OH-Diclofenac) 20-10,000 ng/mL (Other analytes) |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10-20 ng/mL |
| Within-Day Precision (%CV) | ≤ 10% |
| Between-Day Precision (%CV) | ≤ 13% |
| Accuracy (% Bias) | 90 - 108% |
The assay has been successfully applied to pharmacokinetic studies in mice, demonstrating its suitability for preclinical research.
Diclofenac Metabolic Pathway
Diclofenac undergoes both Phase I and Phase II metabolism. Phase I hydroxylation is mediated by CYP450 enzymes, primarily CYP2C9 and CYP3A4, to form 4'- and 5-hydroxydiclofenac. In Phase II, diclofenac is directly conjugated by UGT enzymes to form diclofenac acyl glucuronide.
Conclusion
The described LC-MS/MS method provides a simple, rapid, and reliable approach for the simultaneous determination of diclofenac and its three primary metabolites in plasma. The simple protein precipitation sample preparation and high selectivity of tandem mass spectrometry make this method highly suitable for high-throughput analysis in support of drug development and clinical pharmacokinetic studies.
References
Application Notes and Protocols for the Analytical Determination of 4'-Hydroxy Diclofenac
Introduction
4'-Hydroxy diclofenac is the primary and most prevalent metabolite of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID).[1] The analysis of this metabolite is crucial in pharmacokinetic studies, drug metabolism research, and clinical and forensic toxicology.[2] These application notes provide detailed protocols for the quantitative determination of 4'-Hydroxy diclofenac in biological matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Certified reference materials for 4'-Hydroxy diclofenac are available from various suppliers and are suitable for these applications.[2][3]
I. Analytical Methodologies
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
An HPLC-UV method has been developed and validated for the quantification of 4'-Hydroxy diclofenac in rat liver microsomes. This method is suitable for in vitro drug-drug interaction studies, particularly for assessing the inhibitory effects on the CYP2C9 enzyme.
a. Experimental Protocol: HPLC-UV Analysis
Sample Preparation (Rat Liver Microsomes):
-
Prepare a 200 µM stock solution of 4'-Hydroxy diclofenac in HPLC-grade methanol.
-
Prepare working standard solutions by diluting the stock solution.
-
For the assay, combine the following in a microcentrifuge tube:
-
Rat liver microsomes
-
4'-Hydroxy diclofenac standard solution
-
Inhibitor solution (e.g., salicylic acid)
-
NADPH regenerating system
-
-
Incubate the mixture.
-
Stop the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Centrifuge the sample to precipitate proteins.
-
Inject the supernatant into the HPLC system.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., SUPELCO 25 cm × 4.6 mm × 5 µm)
-
Mobile Phase: A low-pressure gradient elution system is utilized.
-
Flow Rate: 1 mL/min
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 282 nm
-
Injection Volume: 20 µL
b. Quantitative Data Summary: HPLC-UV Method
| Parameter | Value | Reference |
| Linearity (R²) | > 0.99 | |
| Inter- and Intra-day Precision | < 15% (ICH guidelines) | |
| Accuracy and Recovery | 80–120% (ICH guidelines) | |
| Stability | Stable for three days |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the quantification of 4'-Hydroxy diclofenac in various biological matrices, including mouse and human plasma.
a. Experimental Protocol: LC-MS/MS Analysis in Mouse Plasma
Sample Preparation:
-
To a 10 µL mouse plasma sample, add an internal standard (e.g., D₄-diclofenac).
-
Stabilize the analytes using acetic acid and ascorbic acid.
-
Precipitate proteins by adding acetonitrile.
-
Centrifuge the sample.
-
Supplement the supernatant with an equal volume of water.
-
Inject the final solution into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
-
Column: Polar embedded reversed-phase column or Luna Omega 1.6 µm Polar C18 (50 x 2.1 mm).
-
Mobile Phase: Gradient elution with:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection: Triple quadrupole mass spectrometry in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transition for 4'-Hydroxy diclofenac: m/z 314.15 > 231.15
b. Quantitative Data Summary: LC-MS/MS Method in Mouse Plasma
| Parameter | Value | Reference |
| Linearity Range | 10–5000 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | |
| Within-day Precision | ≤ 10% | |
| Between-day Precision | ≤ 13% | |
| Accuracy | 90–108% |
c. Experimental Protocol: LC-MS/MS Analysis in Human Plasma
Sample Preparation:
-
Spike blank human plasma with known concentrations of 4'-Hydroxy diclofenac.
-
For increased sensitivity, an online preconcentration step can be employed.
Chromatographic and Mass Spectrometric Conditions:
-
Analytical Column: Waters XBridge BEH C18 (4.6 x 150 mm; 3.5 µm)
-
Mobile Phase: Gradient elution with:
-
A: 0.1% (v/v) formic acid in MQ water
-
B: 0.1% (v/v) formic acid in acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Room Temperature (22–23 °C)
-
Injection Volume: 50 µL (up to 1500 µL with preconcentration)
-
Detection: Triple Quadrupole ICP-MS (ICP-QQQ) by monitoring the chlorine heteroatom.
d. Quantitative Data Summary: LC-MS/MS Method in Human Plasma
| Parameter | Value | Reference |
| Linearity (R²) | > 0.99 | |
| Lower Limit of Quantification (LOQ) | 0.002 mg/L Cl (with preconcentration) | |
| Accuracy (Recovery) | 90–100% | |
| Precision (RSD) | < 4% | |
| Spike Recoveries | 94–98% |
II. Visualized Workflows
References
Application Notes and Protocols: Quantification of 4'-Hydroxydiclofenac in Rat Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. The major metabolite in humans is 4'-hydroxydiclofenac, a reaction catalyzed predominantly by CYP2C9.[1][2] In rats, the hydroxylation of diclofenac to form 4'-hydroxydiclofenac and 5-hydroxydiclofenac is also a significant metabolic pathway.[3] The quantification of 4'-hydroxydiclofenac formation in rat liver microsomes is a critical in vitro assay in drug metabolism studies to assess the activity of CYP enzymes and to investigate potential drug-drug interactions.
These application notes provide a detailed protocol for the quantification of 4'-hydroxydiclofenac in rat liver microsomes using a robust and sensitive LC-MS/MS method. The protocol covers the in vitro incubation of diclofenac with rat liver microsomes, sample preparation, and the analytical method for quantification.
Experimental Protocols
In Vitro Incubation of Diclofenac with Rat Liver Microsomes
This protocol describes the procedure for incubating diclofenac with rat liver microsomes to study its metabolism to 4'-hydroxydiclofenac.
Materials:
-
Rat liver microsomes (RLM)
-
Diclofenac
-
4'-Hydroxydiclofenac (analytical standard)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH (1.0 mM)[4]
-
Internal Standard (IS) solution (e.g., Diclofenac-d4)[5]
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Incubator or water bath (37°C)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Prepare Reagents:
-
Prepare a stock solution of diclofenac in a suitable solvent (e.g., methanol or DMSO).
-
Prepare working solutions of diclofenac by diluting the stock solution with the incubation buffer.
-
Prepare the NADPH regenerating system or a 1.0 mM NADPH solution in buffer.
-
Thaw rat liver microsomes on ice immediately before use.
-
-
Incubation Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Rat liver microsomes (final protein concentration typically 0.1 to 0.5 mg/mL)
-
Diclofenac solution (final concentration, e.g., 100 µM)
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH solution. The final reaction volume is typically 200 µL.
-
Incubate for a specific time (e.g., 30 minutes) at 37°C with gentle shaking.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
Experimental Workflow Diagram:
In vitro metabolism experimental workflow.
LC-MS/MS Quantification of 4'-Hydroxydiclofenac
This protocol outlines the analytical method for the sensitive and specific quantification of 4'-hydroxydiclofenac using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.6 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | A typical gradient starts with a low percentage of B, ramps up to a high percentage to elute the analytes, followed by a wash and re-equilibration step. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (4'-OH Diclofenac) | m/z 312 -> 231 or similar fragmentation pattern |
| MRM Transition (Diclofenac) | m/z 296 -> 214 or 250 |
| MRM Transition (IS) | Dependent on the internal standard used (e.g., Diclofenac-d4) |
| Source Parameters | Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows) |
Data Analysis:
-
Quantification is performed by integrating the peak areas of the MRM transitions for 4'-hydroxydiclofenac and the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the concentration of the 4'-hydroxydiclofenac standards.
-
The concentration of 4'-hydroxydiclofenac in the microsomal samples is then determined from the calibration curve.
Signaling Pathway Diagram:
Metabolic pathway of diclofenac to 4'-hydroxydiclofenac.
Data Presentation
The quantitative results from the analysis of 4'-hydroxydiclofenac formation can be summarized in the following tables for clear comparison and interpretation.
Table 1: LC-MS/MS Parameters for Analyte and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4'-Hydroxydiclofenac | 312.0 | 231.0 | Optimized |
| Diclofenac | 296.0 | 214.0 | Optimized |
| Internal Standard (e.g., Diclofenac-d4) | 300.0 | 218.0 | Optimized |
Collision energy should be optimized for the specific instrument to achieve the most intense and stable signal.
Table 2: Calibration Curve Data for 4'-Hydroxydiclofenac
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | Value |
| 5 | Value |
| 10 | Value |
| 50 | Value |
| 100 | Value |
| 500 | Value |
| 1000 | Value |
| R² | > 0.99 |
Table 3: Formation of 4'-Hydroxydiclofenac in Rat Liver Microsomes
| Incubation Time (min) | Diclofenac Concentration (µM) | 4'-Hydroxydiclofenac Formed (pmol/min/mg protein) |
| 30 | 100 | Value ± SD |
| Additional Timepoints | Additional Concentrations | Value ± SD |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of 4'-hydroxydiclofenac in rat liver microsomes. The described in vitro incubation and LC-MS/MS methods are robust and sensitive, making them suitable for routine use in drug metabolism and pharmacokinetic studies. Adherence to this protocol will enable researchers to obtain reliable and reproducible data on the metabolic fate of diclofenac and to investigate the factors that may influence its metabolism.
References
- 1. Hepatic metabolism of diclofenac: role of human CYP in the minor oxidative pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic activation of diclofenac by human cytochrome P450 3A4: role of 5-hydroxydiclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of Intestinal Cytochrome P450 Enzymes in Diclofenac-Induced Toxicity in the Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for 4'-Hydroxy diclofenac-d4 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxy diclofenac is the principal human metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. The formation of this active metabolite is primarily catalyzed by the cytochrome P450 enzyme CYP2C9. 4'-Hydroxy diclofenac itself exhibits anti-inflammatory and analgesic properties, mainly through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins.
4'-Hydroxy diclofenac-d4 is a deuterated form of this metabolite. The incorporation of deuterium atoms provides a stable isotopic label, making it an invaluable tool in various research applications. Its primary utility in cell-based assays is as an internal standard for the accurate quantification of its non-deuterated counterpart and other analytes using mass spectrometry-based techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). The near-identical physicochemical properties to the endogenous analyte, but with a distinct mass, allow for precise correction of variations during sample preparation and analysis. These application notes provide detailed protocols for the use of this compound in cell-based assays, focusing on its role as an internal standard for quantifying biomarkers of inflammation, such as prostaglandin E2 (PGE2).
Data Presentation
The biological activity of 4'-Hydroxy diclofenac has been evaluated in various cell-based assays. The following table summarizes key quantitative data.
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| 4'-Hydroxy diclofenac | Human Rheumatoid Synovial Cells | COX Activity Inhibition | IC50 | 32 nM | [1] |
| 4'-Hydroxy diclofenac | Human Rheumatoid Synovial Cells | Prostaglandin E2 Production | IC50 | 17 nM | [1] |
| Diclofenac | TE11 (Esophageal Squamous Carcinoma) | Cell Viability (MTT Assay) | IC50 | 70.47 µM | [2] |
| Diclofenac | KYSE150 (Esophageal Squamous Carcinoma) | Cell Viability (MTT Assay) | IC50 | 167.3 µM | [2] |
| Diclofenac | KYSE410 (Esophageal Squamous Carcinoma) | Cell Viability (MTT Assay) | IC50 | 187.9 µM | [2] |
| Diclofenac | HTZ-349, U87MG, A172 (Glioma) | Cell Viability | IC50 | 0.1 mM | |
| Diclofenac | KKU-M139 (Cholangiocarcinoma) | Cell Viability (MTT Assay) | IC50 | 1.24 mM | |
| Diclofenac | KKU-213B (Cholangiocarcinoma) | Cell Viability (MTT Assay) | IC50 | 1.12 mM |
Experimental Protocols
Protocol 1: Quantification of Intracellular Prostaglandin E2 (PGE2) using this compound as an Internal Standard
This protocol describes the use of this compound as a surrogate internal standard for the quantification of intracellular PGE2 in cultured cells treated with an inflammatory stimulus. While not a direct analogue, its similar extraction and ionization properties make it a suitable internal standard when a deuterated PGE2 is unavailable. For optimal accuracy, the use of PGE2-d4 is recommended if available.
Materials:
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, ice-cold
-
This compound solution (in methanol or DMSO)
-
PGE2 standard solutions
-
Acetonitrile
-
Formic acid
-
Ultrapure water
-
Cell scrapers
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of the test compound (e.g., an anti-inflammatory drug) for a specified period.
-
Induce an inflammatory response by adding an appropriate stimulus (e.g., LPS at 1 µg/mL) and incubate for the desired time.
-
-
Cell Lysis and Extraction:
-
Aspirate the cell culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold methanol to each well to lyse the cells and precipitate proteins.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Spike the lysate with a known concentration of this compound (e.g., 10 ng/mL final concentration).
-
Vortex the tubes for 30 seconds.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
-
Carefully transfer the supernatant to a new tube.
-
-
Sample Preparation for LC-MS/MS:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85% water with 0.1% formic acid, 15% acetonitrile).
-
Vortex and centrifuge to remove any remaining particulates.
-
Transfer the clear supernatant to an LC-MS vial.
-
-
LC-MS/MS Analysis:
-
Prepare a calibration curve using standard solutions of PGE2 spiked with the same concentration of this compound as the samples.
-
Inject the samples and standards onto the LC-MS/MS system.
-
Monitor the appropriate mass transitions for PGE2 and this compound.
-
LC-MS/MS Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate PGE2 from other cellular components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
PGE2: m/z 351.2 -> 271.2
-
This compound: m/z 318.1 -> 274.1
-
-
Data Analysis:
-
Calculate the peak area ratio of PGE2 to this compound for each sample and standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the PGE2 standards.
-
Determine the concentration of PGE2 in the samples from the calibration curve.
-
Normalize the PGE2 concentration to the protein content of the cell lysate.
-
Visualizations
Caption: Workflow for quantifying intracellular PGE2 using this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS Parameters for 4'-Hydroxy diclofenac-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of 4'-Hydroxy diclofenac-d4.
Troubleshooting Guide
This section addresses specific issues that users may encounter during their experiments with this compound.
Question: Why am I observing poor peak shape (fronting, tailing, or splitting) for my this compound internal standard?
Answer: Poor peak shape for this compound can arise from several factors related to chromatographic conditions, the analytical column, or the sample itself.
-
Column Issues: Contamination of the column or a void at the head of the column can lead to peak splitting or tailing.[1] Using a guard column and ensuring proper sample cleanup can help mitigate this.
-
Injection Solvent: If the injection solvent is significantly stronger (higher organic content) than the initial mobile phase, it can cause peak fronting or splitting.[1] It is advisable to reconstitute the final sample in a solvent that is as weak as or weaker than the starting mobile phase.
-
Mobile Phase pH: Since 4'-Hydroxy diclofenac is an acidic compound, the pH of the mobile phase can affect its ionization state and, consequently, its peak shape.[2] Maintaining a mobile phase pH below the pKa of the analyte (pKa of diclofenac is around 4.15) can improve peak shape by keeping it in a non-ionized form.[2]
-
Secondary Interactions: Interactions between the analyte and active sites on the stationary phase can cause peak tailing. Using a column with end-capping or adding a small amount of a competing agent to the mobile phase can sometimes help.
Question: My this compound signal is inconsistent or has been decreasing over a series of injections. What could be the cause?
Answer: A declining or inconsistent internal standard signal can point to issues with sample preparation, instrument stability, or matrix effects.
-
Sample Preparation Inconsistency: Ensure that the internal standard is added accurately and consistently to all samples, standards, and quality controls at the beginning of the sample preparation process.
-
Instrument Contamination: Buildup of contaminants in the ion source or mass spectrometer can lead to a gradual decrease in signal. Regular cleaning of the ion source components is recommended.
-
Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of this compound.[3] If the matrix composition varies between samples, it can lead to inconsistent internal standard signals. Improving sample cleanup or optimizing the chromatography to separate the internal standard from the interfering components can help.
-
Analyte-Internal Standard Interactions: Although less common with stable isotope-labeled standards, interactions between the analyte and the internal standard can sometimes affect ionization.
Question: I am observing chromatographic separation between this compound and the non-deuterated 4'-Hydroxy diclofenac. Why is this happening and is it a problem?
Answer: A slight chromatographic separation between an analyte and its deuterated internal standard is a known phenomenon, often referred to as the "isotope effect." This can occur due to the slightly different physicochemical properties of the deuterated compound. While minor separation is often acceptable, complete co-elution is ideal for accurate compensation of matrix effects. If significant separation is observed, it may be necessary to adjust the chromatographic conditions, such as the gradient profile or the column chemistry, to achieve better co-elution.
Question: I am experiencing significant matrix effects in my plasma samples. How can I mitigate this?
Answer: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis. Here are some strategies to minimize their impact:
-
Improve Sample Preparation: More extensive sample cleanup, such as solid-phase extraction (SPE) instead of simple protein precipitation, can remove a larger portion of the interfering matrix components.
-
Optimize Chromatography: Adjusting the LC gradient to better separate the analyte and internal standard from the matrix components can be very effective.
-
Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their effect on ionization.
-
Change Ionization Technique: If using electrospray ionization (ESI), which is more susceptible to matrix effects, switching to atmospheric pressure chemical ionization (APCI) might be an option, as APCI is generally less prone to these effects.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are considered the "gold standard" in quantitative LC-MS/MS analysis because their physicochemical properties are nearly identical to the analyte of interest. This allows them to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to higher accuracy and precision in the analytical results.
Q2: What are the recommended MRM transitions for this compound?
A2: The optimal MRM (Multiple Reaction Monitoring) transitions should be determined empirically by infusing a standard solution of this compound into the mass spectrometer. However, based on the structure and fragmentation of the non-deuterated compound, you can predict the transitions. For 4'-Hydroxy diclofenac (non-deuterated), a common transition is m/z 310 -> 230. For the d4-labeled standard, the precursor ion will be shifted by +4 Da. Therefore, a likely transition would be m/z 314 -> 234, though other product ions are possible.
Q3: What type of LC column is recommended for the analysis of this compound?
A3: A reversed-phase C18 column is commonly used for the analysis of diclofenac and its metabolites. Columns with a particle size of less than 3 µm can provide good resolution and peak shape. Polar-embedded or polar-endcapped C18 columns can also offer enhanced retention for polar metabolites like 4'-Hydroxy diclofenac.
Q4: What are the recommended mobile phases for this analysis?
A4: A common mobile phase composition for the analysis of diclofenac and its metabolites is a gradient of water and acetonitrile or methanol, with a small amount of an acidic modifier.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
The formic acid helps to improve peak shape and ionization efficiency in positive ion mode.
Q5: How should I prepare plasma samples for analysis?
A5: A simple and common method for preparing plasma samples is protein precipitation. This involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma sample to precipitate the proteins. The internal standard, this compound, should be added to the plasma before the precipitating agent. After centrifugation, the supernatant can be injected directly or evaporated and reconstituted in a suitable solvent.
Q6: What are the key validation parameters to assess for an LC-MS/MS method using this compound?
A6: A bioanalytical method should be validated according to regulatory guidelines. Key parameters to assess include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range of concentrations over which the method provides a linear response.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter in the data, respectively.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Quantitative Data Summary
The following tables provide a summary of typical LC-MS/MS parameters for the analysis of 4'-Hydroxy diclofenac and its deuterated internal standard. These should be used as a starting point for method development and optimized for your specific instrument and application.
Table 1: Recommended Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18, 50 x 2.1 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 - 10 µL |
| Gradient | 5% to 95% B over 4 minutes |
Table 2: Example Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |
| 4'-Hydroxy diclofenac | 310.0 | 230.0 | Optimize (start at -13) | ESI Negative or Positive |
| This compound | 314.0 | 234.0 (predicted) | Optimize | ESI Negative or Positive |
| Diclofenac | 294.0 | 250.0 | Optimize (start at -10) | ESI Negative or Positive |
| Diclofenac-d4 | 298.0 | 254.0 (predicted) | Optimize | ESI Negative or Positive |
Note: The optimal collision energy and choice of ionization mode (positive or negative) should be determined experimentally on your specific mass spectrometer.
Detailed Experimental Protocols
Protocol 1: Stock and Working Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of 4'-Hydroxy diclofenac and this compound. Dissolve each in 1 mL of methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 4'-Hydroxy diclofenac stock solution with a 50:50 mixture of methanol and water.
-
Working Internal Standard Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
Protocol 2: Sample Preparation from Plasma (Protein Precipitation)
-
To 100 µL of plasma sample, standard, or quality control, add 20 µL of the working internal standard solution.
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to mix and transfer to an autosampler vial for analysis.
Protocol 3: LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the parameters outlined in Tables 1 and 2.
-
Equilibrate the column with the initial mobile phase for at least 10 minutes.
-
Inject the prepared samples.
-
Acquire data in MRM mode.
-
Process the data using the appropriate software, calculating the peak area ratio of the analyte to the internal standard.
Visualizations
References
Technical Support Center: Overcoming Matrix Effects in 4'-Hydroxy diclofenac-d4 Bioanalysis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to identify, assess, and mitigate matrix effects in the bioanalysis of 4'-Hydroxy diclofenac and its stable isotope-labeled internal standard (SIL-IS), 4'-Hydroxy diclofenac-d4.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and why is it a concern for 4'-Hydroxy diclofenac analysis?
A1: A matrix effect is the alteration of ionization efficiency (suppression or enhancement) of an analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2] In the LC-MS/MS analysis of 4'-Hydroxy diclofenac from biological samples like plasma or urine, endogenous substances such as phospholipids, salts, and proteins can interfere with the ionization process in the mass spectrometer source.[1][3] This interference can lead to poor sensitivity, inaccurate quantification, and reduced method reproducibility, compromising the reliability of pharmacokinetic and toxicological data.[4]
Q2: My this compound internal standard is supposed to correct for matrix effects. Why am I still seeing issues like poor accuracy or inconsistent results?
A2: While a SIL-IS like this compound is designed to co-elute with the analyte and experience similar matrix effects, this compensation is not always perfect. Significant or highly variable concentrations of interfering components between different samples can lead to differential ion suppression. If the matrix effect is severe, it can suppress the signal of both the analyte and the IS to a level near the limit of quantitation, increasing variability. Inconsistent analyte-to-IS ratios often suggest that the nature and magnitude of the matrix effect are not uniform across your sample set.
Q3: What are the most common sources of matrix effects in plasma or serum samples?
A3: The most common sources of matrix effects in plasma and serum are phospholipids from cell membranes, which are notorious for causing ion suppression in electrospray ionization (ESI). Other significant sources include endogenous salts, proteins that may not have been fully removed during sample preparation, and anticoagulants (e.g., EDTA, heparin) used during sample collection. The choice of sample preparation technique, such as protein precipitation, can leave many of these interfering components in the final extract.
Q4: How can I quantitatively assess the matrix effect in my assay?
A4: The most widely accepted method is the post-extraction spike analysis. This involves comparing the peak response of an analyte spiked into a blank matrix extract (which has gone through the entire sample preparation process) with the response of the analyte in a neat (clean) solvent at the same concentration. The ratio of these responses is called the Matrix Factor (MF). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. This assessment should be performed using matrix from multiple sources to evaluate the lot-to-lot variability of the effect.
Section 2: Troubleshooting Guide
Issue 1: Low Signal Intensity / Poor Sensitivity for Both Analyte and IS
-
Likely Cause: Significant and consistent ion suppression. This often occurs when the sample cleanup is insufficient, allowing high concentrations of matrix components (e.g., phospholipids) to co-elute with your analyte. Protein precipitation is a common culprit.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Switch from a simple protein precipitation (PPT) method to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). SPE is particularly effective at removing phospholipids and salts.
-
Optimize Chromatography: Modify the LC gradient to better separate 4'-Hydroxy diclofenac from the region where matrix components elute. A post-column infusion experiment can help identify the specific retention times where ion suppression is most severe. Trying a column with a different stationary phase, such as a biphenyl or polar-embedded phase, can alter selectivity and move the analyte away from interferences.
-
Change Ionization Source: Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). If your instrumentation allows, developing a method using APCI could significantly reduce suppression.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering components, but this may also decrease the analyte signal below the required limit of quantitation.
-
Issue 2: Inconsistent Analyte/IS Ratio Across Replicates or Batches
-
Likely Cause: Variable matrix effects that are not being adequately compensated for by the SIL-IS. This can be due to differences in the composition of biological samples from different individuals or inconsistencies in the sample preparation process.
-
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure that every step of your sample preparation protocol is performed with high precision and consistency. Automated liquid handlers can help minimize variability.
-
Implement a More Robust Cleanup: A more thorough cleanup method like SPE is less prone to variability than PPT or LLE, providing a more consistent final extract and reducing the impact of inter-sample differences.
-
Evaluate Matrix Lot-to-Lot Variability: During validation, perform the matrix factor assessment using at least six different lots of blank biological matrix to ensure the method is robust against normal physiological variations.
-
Issue 3: Poor Peak Shape (Tailing, Splitting) for 4'-Hydroxy diclofenac
-
Likely Cause: Co-eluting interferences can distort peak shape. Another potential cause is secondary interactions between the analyte and the analytical column hardware, particularly if the compound has chelating properties.
-
Troubleshooting Steps:
-
Adjust Mobile Phase: Modify the mobile phase pH or the organic solvent composition to improve peak shape.
-
Consider a Metal-Free System: Some compounds can interact with the stainless steel components of standard HPLC columns and systems, leading to peak tailing and signal loss. If other troubleshooting fails, testing a metal-free or PEEK-lined column can resolve these issues.
-
Section 3: Experimental Protocols and Data Comparison
Detailed Experimental Protocols
Protocol 1: Protein Precipitation (PPT) - Fast, but Prone to Matrix Effects
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of this compound working solution (internal standard).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or HPLC vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) - Better Cleanup
-
Pipette 500 µL of plasma sample into a glass tube.
-
Add the internal standard solution.
-
Acidify the sample by adding 600 µL of 1 M phosphoric acid.
-
Add 5 mL of an extraction solvent (e.g., hexane:isopropanol (95:5 v/v) or tert-butylmethyl ether).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under nitrogen at ~50°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for analysis.
Protocol 3: Solid-Phase Extraction (SPE) - Most Effective Cleanup
-
Sample Pre-treatment: Acidify 500 µL of plasma with 600 µL of 1 M phosphoric acid after adding the internal standard.
-
Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., Strata-X, C18) by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.
-
Elution: Elute the 4'-Hydroxy diclofenac and its IS from the cartridge using 1 mL of a strong solvent like methanol or acetonitrile into a clean collection tube.
-
Dry-Down and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.
Comparison of Sample Preparation Techniques
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Cleanup Efficiency | Low | Moderate | High |
| Matrix Effect Risk | High | Moderate | Low |
| Typical Recovery | Variable, often >80% but highly matrix-dependent | Good, often in the range of 75-85% | Excellent, can achieve >90% with method optimization |
| Speed / Throughput | Very High | Low to Moderate | Moderate (can be automated) |
| Solvent Consumption | Low | High | Moderate |
| Best For | High-throughput screening where some imprecision is tolerable | Methods requiring cleaner extracts than PPT | Regulated bioanalysis requiring high accuracy, precision, and minimal matrix effects |
Section 4: Visualization of Workflows and Logic
Caption: Troubleshooting decision tree for matrix effect issues.
Caption: Comparison of common sample preparation workflows.
Caption: Logic for calculating the Matrix Factor (MF).
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Peak Resolution for 4'-Hydroxy diclofenac-d4 in HPLC Analysis
Welcome to the technical support center for the HPLC analysis of 4'-Hydroxy diclofenac-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve peak resolution in their chromatographic experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the HPLC analysis of this compound. Each question is followed by a detailed explanation and actionable troubleshooting steps.
Q1: I am observing significant peak tailing for this compound. What is the likely cause and how can I fix it?
A1: Peak tailing for a basic compound like this compound in reversed-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase.[1] The basic amine group in the molecule can become protonated, leading to strong interactions with negatively charged residual silanol groups on the silica-based column surface (e.g., C18).[1] This secondary ionic interaction, in addition to the primary hydrophobic retention, can cause some analyte molecules to be retained longer, resulting in an asymmetrical peak shape.[1]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: A critical factor is the mobile phase pH.[1] At a mid-range pH, silanol groups are ionized (negatively charged), and the analyte is protonated (positively charged), maximizing unwanted ionic interactions.[1]
-
Recommendation: Adjust the mobile phase to a lower pH, typically ≤ 3, using an additive like formic acid or orthophosphoric acid. At a low pH, the silanol groups are fully protonated (neutral), which minimizes the secondary ionic interactions and improves peak shape.
-
-
Column Selection:
-
Recommendation: Utilize a high-purity, modern silica column (Type B) with low residual silanol activity. Alternatively, consider columns with end-capping or polar-embedded groups that shield the silanol groups. A Kinetex Biphenyl column has been shown to provide increased retention and narrower peaks for diclofenac and its hydroxy metabolite.
-
-
Use of a Competing Base:
-
Recommendation: Add a competing base, such as triethylamine (TEA), to the mobile phase. TEA will interact with the active silanol sites, reducing their availability to interact with your analyte.
-
-
Sample Solvent:
-
Recommendation: Ensure your sample is dissolved in the mobile phase or a solvent that is weaker (less non-polar in reversed-phase) than the mobile phase. Injecting a sample in a stronger solvent can lead to poor peak shape.
-
Q2: My this compound peak is co-eluting with an impurity or another analyte. How can I improve the separation?
A2: Co-elution, or a lack of resolution between peaks, can be addressed by modifying the selectivity, efficiency, or retention of your HPLC method.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition: This is often the most effective way to alter selectivity.
-
Change Organic Solvent: If you are using acetonitrile, try substituting it with methanol, or vice-versa. Different organic solvents can alter the selectivity of the separation.
-
Adjust Organic/Aqueous Ratio: In reversed-phase HPLC, decreasing the percentage of the organic solvent will increase the retention time of your analytes, which may provide enough separation for closely eluting peaks.
-
Gradient Optimization: If using a gradient, try altering the slope. A shallower gradient can often improve the resolution of closely eluting compounds.
-
-
Change Stationary Phase: The choice of column chemistry has a significant impact on selectivity.
-
Recommendation: If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase. A Luna Omega Polar C18 or a Kinetex Biphenyl column can offer different selectivities for diclofenac and its metabolites. The biphenyl phase, for instance, provides pi-pi interactions that can enhance separation.
-
-
Adjust Flow Rate:
-
Recommendation: In most cases, lowering the flow rate can lead to narrower peaks and improved resolution, though it will increase the analysis time.
-
-
Modify Column Temperature:
-
Recommendation: Increasing the column temperature can improve efficiency and may alter selectivity. However, be mindful of the thermal stability of your analyte.
-
Q3: The signal-to-noise ratio for my this compound peak is low. How can I increase the sensitivity?
A3: Low sensitivity can be a result of several factors, including detector settings, sample concentration, and peak shape.
Troubleshooting Steps:
-
Optimize Detector Wavelength (UV-Vis):
-
Recommendation: Ensure you are using the optimal wavelength for detection. For 4'-Hydroxy diclofenac, a wavelength of around 282 nm has been used effectively.
-
-
Improve Peak Shape:
-
Recommendation: Asymmetrical or broad peaks have a lower height compared to sharp, symmetrical peaks of the same area. By addressing issues like peak tailing (see Q1), you can increase the peak height and thus the signal-to-noise ratio. Core-shell particle columns, like Kinetex, can provide narrower peaks and increased MS sensitivity.
-
-
Sample Preparation and Concentration:
-
Recommendation: If possible, increase the concentration of your sample. Also, ensure your sample preparation method (e.g., solid-phase extraction) is providing a clean extract to minimize matrix effects, especially for LC-MS/MS analysis.
-
-
Mobile Phase Additives (for LC-MS/MS):
-
Recommendation: The use of volatile mobile phase additives like formic acid or ammonium acetate can improve ionization efficiency in the mass spectrometer. A mobile phase of 0.1% formic acid in water and acetonitrile is common.
-
Experimental Protocols
Below are detailed methodologies for key experiments and procedures referenced in the troubleshooting guides.
Protocol 1: Mobile Phase Preparation for Improved Peak Shape
-
Objective: To prepare a mobile phase with a low pH to minimize peak tailing.
-
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Formic acid (or other suitable acid like orthophosphoric acid)
-
-
Procedure:
-
Aqueous Component (Mobile Phase A): To 999 mL of HPLC-grade water in a clean glass reservoir, add 1 mL of formic acid to achieve a 0.1% concentration.
-
Organic Component (Mobile Phase B): To 999 mL of HPLC-grade acetonitrile or methanol in a separate clean glass reservoir, add 1 mL of formic acid.
-
Degassing: Degas both mobile phases using an appropriate method such as sonication or vacuum filtration.
-
HPLC Setup: Place the mobile phase lines into the respective reservoirs and purge the system thoroughly before analysis.
-
Protocol 2: Column Flushing and Equilibration
-
Objective: To ensure the column is properly conditioned before analysis to achieve reproducible results.
-
Procedure:
-
Initial Flush: Flush the column with a strong organic solvent (e.g., 100% acetonitrile or methanol) for 10-20 column volumes to remove any strongly retained contaminants.
-
Intermediate Flush (Optional): Flush with an intermediate solvent like isopropanol for 10-20 column volumes.
-
Mobile Phase Equilibration: Equilibrate the column with the initial mobile phase conditions of your gradient (or your isocratic mobile phase) for at least 15-20 column volumes before injecting your first sample.
-
Data Presentation
The following tables summarize typical HPLC method parameters for the analysis of diclofenac and its metabolites, providing a starting point for method development and optimization.
Table 1: Example HPLC Method Parameters for 4'-Hydroxy diclofenac Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Luna Omega 1.6 µm Polar C18, 50 x 2.1 mm | C18, 250 x 4.6 mm, 5 µm | SUPELCO C18, 25 cm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | Phosphate buffer (pH 3.0, 10 mM) | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile | Acetonitrile |
| Mobile Phase C | - | - | Methanol |
| Flow Rate | 0.4 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 40 °C | Not specified | 30 °C |
| Detection | MS/MS | UV at 284 nm | UV at 282 nm |
| Elution Mode | Gradient | Isocratic (30:70 A:B) | Gradient |
Visualizations
The following diagrams illustrate key workflows and logical relationships to aid in troubleshooting.
Caption: Troubleshooting workflow for addressing peak tailing.
Caption: Strategy for resolving co-eluting peaks.
References
Technical Support Center: Stability of 4'-Hydroxy diclofenac-d4 in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Hydroxy diclofenac-d4. It addresses common stability issues encountered during the handling, storage, and analysis of biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in biological samples?
A1: The stability of this compound in biological matrices can be influenced by several factors, including:
-
Temperature: Inappropriate storage temperatures can lead to degradation. Long-term storage at -80°C is generally recommended for optimal stability.[1][2]
-
pH: Changes in pH can affect the chemical stability of the molecule. Acidic or basic conditions may promote degradation or other chemical transformations.
-
Enzymatic Degradation: Endogenous enzymes present in biological samples can metabolize the analyte if not properly inactivated.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation of the analyte. It is recommended to minimize the number of freeze-thaw cycles.[3]
-
Light Exposure: Although not extensively documented for this specific molecule, light exposure can be a degradation factor for many pharmaceutical compounds. It is good practice to protect samples from light.
-
Oxidation: The presence of oxidizing agents in the sample matrix could potentially lead to degradation.
-
H/D Exchange: While the deuterium atoms on the phenyl ring of this compound are generally stable, extreme pH or temperature conditions could potentially lead to hydrogen-deuterium exchange, impacting the accuracy of mass spectrometry-based quantification.
Q2: What are the recommended storage conditions for biological samples containing this compound?
A2: For long-term stability, it is recommended to store biological samples (e.g., plasma, urine) at ultra-low temperatures, such as -80°C.[1][2] For short-term storage, -20°C may be acceptable, but the duration of stability at this temperature should be validated. Stock solutions of this compound in organic solvents are typically stable for at least 1 month at -20°C and up to 6 months at -80°C.
Q3: How many freeze-thaw cycles are acceptable for samples containing this compound?
A3: According to FDA guidelines, the stability of an analyte should be assessed for a minimum of three freeze-thaw cycles. It is best practice to aliquot samples into smaller volumes to avoid repeated freeze-thaw cycles of the entire sample.
Q4: What are the potential degradation products of 4'-Hydroxy diclofenac?
A4: The primary metabolic and degradation pathways for diclofenac and its hydroxylated metabolites involve further oxidation and conjugation. For 4'-Hydroxy diclofenac, potential degradation could involve the formation of benzoquinone imines, which are reactive intermediates. Another identified transformation product is the formation of a lactam structure through intramolecular cyclization.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low analyte response or inconsistent results | Analyte degradation during sample collection and handling. | - Ensure immediate processing or freezing of samples after collection. - Use appropriate anticoagulants and preservatives if necessary. - Minimize the time samples are kept at room temperature. |
| Analyte degradation during storage. | - Verify storage temperature and ensure it has been consistently maintained. - Review long-term stability data for the storage duration and temperature used. - Consider re-analyzing freshly collected and processed samples if possible. | |
| Instability during freeze-thaw cycles. | - Check the number of times the samples have been frozen and thawed. - If more than the validated number of cycles, the results may be compromised. - For future studies, aliquot samples into smaller volumes. | |
| Interfering peaks in chromatogram | Presence of degradation products. | - Optimize chromatographic conditions to separate the analyte from potential degradation products. - Use a mass spectrometer to identify the interfering peaks and confirm if they are related to the analyte. |
| Matrix effects. | - Evaluate matrix effects by comparing the analyte response in neat solution versus post-extraction spiked matrix. - Employ a more efficient sample clean-up method (e.g., solid-phase extraction). | |
| Inconsistent Internal Standard (IS) Response | Degradation of the this compound internal standard. | - Verify the stability of the IS stock and working solutions. - Assess the stability of the IS in the biological matrix under the same conditions as the analyte. - Ensure the IS is added to all samples, standards, and QCs at a consistent concentration. |
| H/D exchange. | - Avoid extreme pH and high temperatures during sample processing. - Analyze the mass spectrum of the IS to check for any loss of deuterium. |
Quantitative Stability Data
The following tables summarize the stability of diclofenac and its 4'-hydroxy metabolite in human plasma under various conditions. While this data is for the non-deuterated and parent compounds, it provides a valuable reference for assessing the stability of this compound. The acceptance criteria for stability are generally that the mean concentration of the stored samples should be within ±15% of the nominal concentration.
Table 1: Freeze-Thaw Stability of Diclofenac in Human Plasma
| Analyte | Concentration (ng/mL) | Number of Cycles | Mean Recovery (%) | Reference |
| Diclofenac | Low QC | 3 | 91 ± 6.4 | |
| Diclofenac | High QC | 3 | 94 ± 4.2 |
Table 2: Bench-Top Stability of Diclofenac in Human Plasma at Room Temperature
| Analyte | Concentration (ng/mL) | Duration (hours) | Mean Recovery (%) | Reference |
| Diclofenac | Low QC | 6 | 93 ± 5.2 | |
| Diclofenac | High QC | 6 | 101 ± 3.8 |
Table 3: Long-Term Stability of Diclofenac and 4'-Hydroxy diclofenac in Human Plasma
| Analyte | Storage Temperature | Duration | Matrix | Stability | Reference |
| Diclofenac | -20°C | 24 hours | Human Plasma | 91 ± 6.1% | |
| 4'-Hydroxy diclofenac | Not specified | Not specified | Mouse Plasma | Chemically stable under all relevant conditions |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
Objective: To evaluate the stability of this compound in a biological matrix after multiple freeze-thaw cycles.
Methodology:
-
Prepare at least three replicates of low and high concentration quality control (QC) samples by spiking known amounts of this compound into the biological matrix (e.g., human plasma).
-
Analyze one set of these QC samples immediately to establish the baseline concentration (T=0).
-
Freeze the remaining QC samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for a minimum of two more cycles.
-
After the final thaw, process and analyze the samples using a validated bioanalytical method.
-
Calculate the mean concentration and percentage recovery of the analyte in the freeze-thaw samples compared to the baseline samples. The mean concentration should be within ±15% of the baseline value.
Protocol 2: Long-Term Stability Assessment
Objective: To determine the stability of this compound in a biological matrix over an extended period at a specified storage temperature.
Methodology:
-
Prepare a sufficient number of low and high concentration QC samples in the desired biological matrix.
-
Analyze a subset of these QCs at the beginning of the study (T=0) to establish the initial concentration.
-
Store the remaining QC samples at the specified long-term storage temperature (e.g., -20°C or -80°C).
-
At predetermined time points (e.g., 1, 3, 6, 12 months), retrieve a set of QC samples from storage.
-
Allow the samples to thaw completely and then process and analyze them using the validated bioanalytical method.
-
Compare the mean concentration of the stored samples to the initial concentration. The mean concentration should be within ±15% of the T=0 value.
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: A typical bioanalytical workflow for this compound.
References
Technical Support Center: Troubleshooting 4'-Hydroxy diclofenac-d4
Welcome to the technical support center for 4'-Hydroxy diclofenac-d4. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve issues related to poor signal intensity during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for poor signal intensity of this compound?
Poor signal intensity can stem from several factors, including issues with the internal standard itself, sample preparation, chromatographic conditions, or mass spectrometer settings. Common problems include degradation of the standard, suboptimal ionization, matrix effects, or incorrect storage.
Q2: How should this compound be stored to ensure its stability?
To maintain stability, this compound stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1] Aqueous solutions of 4'-hydroxy diclofenac are not recommended to be stored for more than one day.[2] It's crucial to handle the compound as a potentially hazardous material, avoiding ingestion, inhalation, and contact with skin or eyes.[2]
Q3: Could the purity of my this compound be affecting the signal?
Yes, the purity of the deuterated internal standard is critical. Ideally, the isotopic enrichment should be ≥98% and the chemical purity >99%.[3][4] The presence of unlabeled 4'-Hydroxy diclofenac in the deuterated standard can lead to an overestimation of the analyte concentration.
Q4: Can the mobile phase composition impact the signal intensity?
Absolutely. The mobile phase composition, including pH and organic solvent content, can significantly affect the ionization efficiency and chromatographic separation. For instance, using a mobile phase of 0.1% formic acid in both water and acetonitrile is a common practice for the analysis of diclofenac and its metabolites.
Q5: What role do matrix effects play in poor signal intensity?
Matrix effects, such as ion suppression or enhancement, can significantly impact the signal intensity of this compound. These effects arise from co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte. A proper sample preparation method and chromatographic separation are key to minimizing matrix effects.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the root cause of poor signal intensity for this compound.
Step 1: Verify Storage and Handling
Ensure that the this compound has been stored under the recommended conditions (-20°C or -80°C) and that stock solutions have not expired. Improper storage can lead to degradation of the internal standard.
Step 2: Assess Internal Standard Purity
Inject a high concentration of the this compound solution without the analyte to check for any signal at the mass transition of the unlabeled 4'-Hydroxy diclofenac. A significant signal indicates contamination with the unlabeled analyte.
Step 3: Evaluate Chromatographic Performance
Poor chromatographic peak shape, such as tailing or broadening, can lead to reduced signal intensity. Ensure that the retention times for both 4'-Hydroxy diclofenac and its deuterated internal standard are consistent and that the peaks are symmetrical. If the retention times differ significantly, optimization of the chromatographic method may be necessary.
Step 4: Optimize Mass Spectrometer Parameters
Review and optimize the mass spectrometer source parameters, such as collision energy and cone voltage, to minimize in-source fragmentation and maximize the signal for the desired precursor and product ions.
Step 5: Investigate Matrix Effects
If you suspect matrix effects are the cause of poor signal, a post-extraction spike experiment can be performed to quantify the extent of ion suppression or enhancement.
Experimental Protocols
Protocol 1: Assessment of Internal Standard Purity
-
Prepare a high-concentration solution of this compound in a clean solvent (e.g., methanol or acetonitrile).
-
Inject the solution into the LC-MS/MS system.
-
Monitor the mass transition for the unlabeled 4'-Hydroxy diclofenac.
-
Evaluate the response. The signal for the unlabeled analyte should be minimal. If it is significant, this indicates contamination of the internal standard.
Protocol 2: Matrix Effect Evaluation
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.
-
-
Analyze the samples using the LC-MS/MS method.
-
Calculate the matrix effect by comparing the peak areas of the analyte and internal standard in the different sets. A significant difference in the signal between Set A and Set B indicates the presence of matrix effects.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference |
| Isotopic Enrichment | ≥98% | |
| Chemical Purity | >99% | |
| Storage (Stock Solution) | -20°C (1 month), -80°C (6 months) | |
| Aqueous Solution Stability | Not more than one day |
Visual Troubleshooting Workflows
Caption: A logical workflow for troubleshooting poor signal intensity.
Caption: Experimental workflow for investigating matrix effects.
References
minimizing ion suppression in 4'-Hydroxy diclofenac-d4 quantification
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize ion suppression during the quantification of 4'-Hydroxy diclofenac-d4.
Troubleshooting Guide: Overcoming Ion Suppression
Ion suppression is a common challenge in LC-MS/MS analysis, leading to reduced analyte signal, poor sensitivity, and inaccurate quantification.[1][2] This section provides a systematic approach to identifying and mitigating ion suppression when analyzing this compound.
Problem 1: Low or No Signal for 4'-Hydroxy diclofenac
Possible Cause: Significant ion suppression from co-eluting matrix components.[1][3]
Solutions:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components like phospholipids, salts, and proteins before LC-MS/MS analysis.[1]
-
Solid-Phase Extraction (SPE): Offers selective extraction of the analyte and provides cleaner extracts compared to protein precipitation.
-
Liquid-Liquid Extraction (LLE): Can also yield very clean extracts, reducing the likelihood of ion suppression.
-
Protein Precipitation (PPT): While a simpler method, it may not remove all interfering components and can be more prone to matrix effects.
-
| Sample Preparation Technique | Relative Cleanliness | Potential for Ion Suppression |
| Protein Precipitation (PPT) | Low | High |
| Liquid-Liquid Extraction (LLE) | High | Low |
| Solid-Phase Extraction (SPE) | High | Low |
-
Chromatographic Optimization: Adjusting the chromatographic conditions can separate 4'-Hydroxy diclofenac from interfering matrix components.
-
Modify the Gradient: A shallower gradient can improve the resolution between the analyte and matrix components.
-
Change the Stationary Phase: Employing a column with a different chemistry, such as a phenyl-hexyl instead of a C18, can alter selectivity.
-
Adjust Flow Rate: Lowering the flow rate can sometimes enhance ionization efficiency.
-
Problem 2: Inconsistent and Irreproducible Results
Possible Cause: Variable matrix effects from sample to sample.
Solutions:
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): Using this compound as an internal standard is the most effective way to compensate for ion suppression. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression, allowing for an accurate and reproducible analyte-to-internal standard ratio.
-
Matrix-Matched Calibrants and Quality Control (QC) Samples: Preparing calibration standards and QCs in the same biological matrix as the study samples helps to normalize for consistent matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte is reduced by the presence of co-eluting matrix components. This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of the analysis.
Q2: How does this compound help in minimizing ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Because it is chemically almost identical to the analyte (4'-Hydroxy diclofenac), it co-elutes and experiences the same degree of ion suppression or enhancement. By measuring the ratio of the analyte to the SIL-IS, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.
Q3: What are the common sources of ion suppression in bioanalytical samples?
A3: Common sources of ion suppression in biological matrices such as plasma or urine include:
-
Salts and buffers
-
Endogenous compounds like phospholipids and proteins
-
Detergents and polymers introduced during sample preparation
Q4: Can I just dilute my sample to reduce ion suppression?
A4: Diluting the sample can reduce the concentration of interfering matrix components and thereby lessen ion suppression. However, this approach is only viable if the concentration of 4'-Hydroxy diclofenac is high enough to remain detectable after dilution. For trace-level analysis, more selective sample preparation techniques are recommended.
Experimental Protocols & Workflows
General Protocol for Solid-Phase Extraction (SPE)
This protocol provides a general guideline for SPE to clean up plasma samples before analyzing for 4'-Hydroxy diclofenac.
-
Sample Pre-treatment:
-
To a 100 µL plasma sample, add the internal standard, this compound.
-
Acidify the sample with a small volume of formic acid to ensure the analyte is protonated for better retention on a reversed-phase sorbent.
-
-
SPE Cartridge Conditioning:
-
Place a C18 SPE cartridge on a vacuum manifold.
-
Condition the cartridge by passing 1-2 mL of methanol.
-
Equilibrate the cartridge with 1-2 mL of water. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the 4'-Hydroxy diclofenac and the internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Visualizing the Workflow
References
selecting the right column for 4'-Hydroxy diclofenac-d4 separation
This guide provides researchers, scientists, and drug development professionals with technical support for selecting the appropriate HPLC column for the separation of 4'-Hydroxy diclofenac-d4. It includes frequently asked questions (FAQs) and troubleshooting advice to address common issues encountered during method development.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for column selection?
A1: Understanding the analyte's properties is the first step. 4'-Hydroxy diclofenac, the non-deuterated analog, is a metabolite of diclofenac and is more polar than the parent compound.[1] Key properties include:
-
Polarity: It is a polar acidic compound due to the presence of a carboxylic acid and a hydroxyl group.[1] Its calculated LogP value is 3.7, and it has a polar surface area of 69.6 Ų.[1][2]
-
Acidic Nature: The carboxylic acid moiety has a pKa of approximately 4.0, making it an acidic compound that will be ionized at neutral pH.[3]
Q2: Should I use Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC) for my separation?
A2: Both techniques can be suitable, and the choice depends on your specific requirements, such as the desired retention time, resolution from other sample components, and compatibility with the detector (e.g., mass spectrometry).
-
Reversed-Phase (RP) HPLC: This is the most common starting point for separating diclofenac and its metabolites. However, due to the polar nature of this compound, traditional C18 columns may provide insufficient retention.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for polar compounds that are poorly retained in reversed-phase. It uses a polar stationary phase with a high organic mobile phase, which can enhance sensitivity in mass spectrometry.
Q3: If I choose Reversed-Phase HPLC, what specific column chemistries are recommended?
A3: For polar acidic compounds like this compound, it is advisable to use columns designed for enhanced polar retention.
-
Polar-Embedded C18 Columns: These columns have a polar group embedded within the C18 chain, which improves interaction with polar analytes and prevents phase collapse in highly aqueous mobile phases.
-
Mixed-Mode Columns: A combination of reversed-phase and anion-exchange functionalities on a single stationary phase can provide excellent retention and selectivity for polar acids.
-
Phenyl-Hexyl Columns: The pi-pi interactions offered by the phenyl stationary phase can provide alternative selectivity for aromatic compounds like this compound.
Q4: How can I improve the retention and peak shape of this compound on a reversed-phase column?
A4: Poor retention and peak shape (often tailing) are common issues for polar acidic compounds. To address this:
-
Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid group (i.e., pH ≈ 2.0). This suppresses the ionization of the analyte, making it less polar and increasing its retention on the non-polar stationary phase.
-
Mobile Phase Modifiers: Use an acidic modifier like formic acid or trifluoroacetic acid (TFA) in the mobile phase.
-
Column Choice: If pH adjustment is not sufficient, consider using a column with a different selectivity, such as a mixed-mode or polar-embedded phase.
Column Selection Guide
The following table summarizes recommended column types for the separation of this compound.
| Column Type | Stationary Phase Chemistry | Key Features | Best Suited For |
| Reversed-Phase | C18 (with polar modifications) | Enhanced retention of polar compounds, stable in high aqueous mobile phases. | General purpose analysis of polar analytes. |
| Reversed-Phase | Mixed-Mode (C18/Anion-Exchange) | Utilizes both hydrophobic and ion-exchange interactions for superior retention of acidic polar compounds. | Complex samples where high selectivity and retention of acidic compounds are needed. |
| Reversed-Phase | Phenyl-Hexyl | Offers alternative selectivity through pi-pi interactions with aromatic rings. | Analytes with aromatic structures where C18 provides insufficient resolution. |
| HILIC | Amide, Diol, or Zwitterionic | Retains highly polar compounds that are not retained in reversed-phase. | Very polar analytes; can enhance MS sensitivity. |
Logical Workflow for Column Selection
The following diagram illustrates a decision-making process for selecting the appropriate column and initial conditions for your experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Fronting) | Sample overload. | Decrease the concentration or injection volume of the sample. |
| Poor Peak Shape (Tailing) | Analyte interaction with active sites on the silica backbone; secondary interactions. | Add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase. Ensure the mobile phase pH is low enough to suppress ionization of the carboxylic acid group. Consider a column with better end-capping or a different stationary phase. |
| Low or No Retention in RP | Analyte is too polar for the chosen column and mobile phase. The analyte is ionized. | Lower the mobile phase pH to ~2.0 to protonate the carboxylic acid. Use a column designed for polar analytes (e.g., polar-embedded or mixed-mode). Increase the aqueous portion of the mobile phase. |
| Co-elution with Interferences | Insufficient selectivity of the stationary phase. | Try a column with a different selectivity (e.g., switch from a C18 to a Phenyl-Hexyl). Adjust the mobile phase composition (e.g., change the organic solvent from acetonitrile to methanol). Optimize the gradient profile. |
| Irreproducible Retention Times | Insufficient column equilibration; unstable mobile phase pH. | Ensure the column is fully equilibrated between injections, especially with buffered mobile phases. Prepare fresh mobile phase daily. |
Example Experimental Protocol (Reversed-Phase HPLC)
This protocol serves as a starting point for method development. Optimization will likely be required.
-
Column: Polar-embedded C18 or Mixed-Mode C18/Anion-Exchange (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at an appropriate wavelength (e.g., 276 nm for diclofenac and its metabolites) or Mass Spectrometry.
Note: This protocol is a general guideline. The separation of diclofenac and its metabolites has been demonstrated on reversed-phase columns. The specific gradient and mobile phase composition should be optimized for your specific application and instrumentation.
References
mobile phase optimization for 4'-Hydroxy diclofenac-d4 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalytical method development and analysis of 4'-Hydroxy diclofenac-d4.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting mobile phase conditions for the analysis of this compound by reversed-phase HPLC?
A common starting point for reversed-phase HPLC analysis of 4'-Hydroxy diclofenac and its deuterated internal standard involves a mobile phase consisting of an aqueous component and an organic solvent. The aqueous phase is often water with an additive like 0.1% formic acid to control pH and improve peak shape.[1] The organic phase is typically acetonitrile or methanol.[1][2][3] A gradient elution is frequently employed to ensure adequate separation from the parent drug, diclofenac, and other potential metabolites.[1]
Q2: Which type of HPLC column is recommended for the separation of this compound?
For the separation of diclofenac and its metabolites, including 4'-Hydroxy diclofenac, reversed-phase columns such as C18 and Biphenyl are commonly used. A Luna Omega Polar C18 column has been noted for providing good separation, while a Kinetex Biphenyl column can offer increased retention for both diclofenac and its hydroxy metabolite through a combination of pi-pi and polar interactions. The choice of stationary phase can be critical in achieving the desired selectivity and resolution.
Q3: Why is a deuterated internal standard like this compound used in bioanalysis?
Deuterated internal standards are the preferred choice in quantitative bioanalysis, particularly for LC-MS/MS methods. They are chemically almost identical to the analyte, meaning they exhibit similar extraction recovery, ionization response, and chromatographic behavior. This helps to compensate for variations in sample preparation and instrument response, leading to more accurate and precise quantification of the analyte.
Q4: What are some potential issues to be aware of when using a deuterated internal standard?
While highly effective, using deuterated internal standards can present some challenges. These include:
-
Isotopic Crosstalk: This occurs when the isotopic signal of the analyte contributes to the signal of the deuterated internal standard, or vice-versa.
-
Deuterium Exchange: Deuterium atoms can sometimes exchange with protons from the surrounding solvent or matrix, a phenomenon known as back-exchange. This can reduce the internal standard signal and artificially inflate the analyte signal.
-
Chromatographic Isotope Effects: The difference in mass between deuterium and hydrogen can sometimes lead to slight differences in chromatographic retention times between the analyte and the deuterated internal standard. If they do not co-elute perfectly, they may be affected differently by matrix effects.
Troubleshooting Guide
Poor Peak Shape or Tailing
Problem: My peak for this compound is showing significant tailing.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Secondary Interactions with Column Silanols | Add a small amount of a competing base to the mobile phase, or use a base-deactivated column. Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Column Contamination or Degradation | Wash the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. For acidic compounds like 4'-Hydroxy diclofenac, a lower pH (e.g., using 0.1% formic acid) can improve peak shape. |
Inconsistent or Low Recovery
Problem: The recovery of this compound is low and variable between samples.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Inefficient Extraction | Optimize the extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction, or protein precipitation). Ensure the pH of the sample is optimal for extraction. |
| Analyte Instability | Investigate the stability of this compound in the biological matrix at different temperatures and pH values. Consider the addition of stabilizers if degradation is observed. |
| Matrix Effects | Matrix components can suppress or enhance the ionization of the analyte in the mass spectrometer. To mitigate this, improve the sample clean-up process, adjust the chromatography to separate the analyte from interfering matrix components, or use a different ionization source if possible. |
Internal Standard Signal Variability
Problem: The peak area of the this compound internal standard is not consistent across my calibration standards and quality control samples.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Deuterium Exchange | Incubate the deuterated internal standard in the biological matrix at various pH levels and temperatures to assess its stability. If exchange is occurring, consider the position of the deuterium labels on the molecule. |
| Isotopic Crosstalk | Prepare a blank sample spiked only with the deuterated internal standard and monitor the analyte's MRM transition. Also, analyze the highest calibration standard without the internal standard to check for analyte contribution to the internal standard signal. A mass difference of at least 4-5 Da between the analyte and the deuterated internal standard is recommended to minimize crosstalk. |
| Inconsistent Sample Preparation | Ensure precise and consistent addition of the internal standard to all samples. Automated liquid handlers can improve precision. |
Experimental Protocols
Example LC-MS/MS Method for Diclofenac and 4'-Hydroxydiclofenac
This protocol is based on a method for the rapid separation of Diclofenac and 4'-Hydroxydiclofenac.
Instrumentation:
-
HPLC System: Agilent® 1260 Infinity UHPLC or equivalent
-
Mass Spectrometer: SCIEX® 4500 or equivalent
-
Column: Luna Omega 1.6 µm Polar C18 (50 x 2.1 mm) or Kinetex 2.6 µm Biphenyl (50 x 2.1 mm)
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
Gradient Program:
| Time (min) | %B |
| 0 | 5 |
| 4 | 95 |
| 5 | 95 |
| 5.1 | 5 |
| 7 | 5 |
Visualizations
Caption: Troubleshooting workflow for common analytical issues.
Caption: Key considerations for using deuterated internal standards.
References
addressing variability in 4'-Hydroxy diclofenac-d4 experimental results
Welcome to the technical support center for 4'-Hydroxy diclofenac-d4. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot variability in experimental results when using this compound as an internal standard or analyte.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound is the deuterium-labeled form of 4'-Hydroxy diclofenac, which is the primary metabolite of the non-steroidal anti-inflammatory drug (NSAID), diclofenac.[1] Its main applications in research are:
-
Internal Standard: It is commonly used as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of 4'-Hydroxy diclofenac or diclofenac in biological samples.[2]
-
Tracer Studies: It can be used as a tracer in metabolic studies to investigate the pharmacokinetics and metabolic pathways of diclofenac.[1]
Q2: What are the recommended storage conditions for this compound to ensure its stability?
A2: To maintain its integrity and stability, this compound should be stored under the following conditions:
-
Short-term storage: -20°C for up to one month.[1]
-
Long-term storage: -80°C for up to six months.[1] It is also advisable to protect the compound from light.
Q3: Where in the molecule are the deuterium labels located in this compound?
A3: The "d4" designation indicates the presence of four deuterium atoms. These are typically located on the phenylacetic acid ring of the molecule. The IUPAC name is 2-(2-((2,6-dichloro-4-hydroxyphenyl)amino)phenyl-3,4,5,6-d4)acetic acid.
Troubleshooting Guide
This guide addresses common issues that can lead to variability in experimental results when using this compound.
Issue 1: Inconsistent or Inaccurate Quantification
Q: My quantitative results for the analyte are inconsistent when using this compound as an internal standard. What are the potential causes and how can I troubleshoot this?
A: Inconsistent quantification can arise from several factors related to the internal standard. Here’s a step-by-step troubleshooting approach:
1. Verify Chromatographic Co-elution:
-
Problem: A common issue with deuterated standards is a slight shift in retention time compared to the non-labeled analyte, known as the "isotope effect." This can lead to differential matrix effects, where the analyte and internal standard are not equally affected by interfering components in the sample, resulting in poor accuracy and precision.
-
Troubleshooting Steps:
-
Overlay the chromatograms of the analyte and this compound.
-
If a significant retention time shift is observed, optimize the chromatographic method. Consider adjusting the mobile phase composition or the gradient profile to achieve co-elution.
-
Ensure that the peak shapes of both the analyte and the internal standard are symmetrical and reproducible.
-
2. Investigate Isotopic Purity and Crosstalk:
-
Problem: The this compound standard may contain a small percentage of the unlabeled (d0) form as an impurity. Additionally, natural isotopes of the analyte can contribute to the signal of the deuterated internal standard, a phenomenon known as isotopic crosstalk. This is particularly relevant when the mass difference between the analyte and the internal standard is small.
-
Troubleshooting Steps:
-
Review the Certificate of Analysis (CoA) for your this compound standard to confirm its isotopic purity. A purity of >95% is generally recommended.
-
To check for crosstalk, prepare a blank sample spiked only with the this compound internal standard and analyze it. If a signal is detected in the analyte's mass transition, crosstalk is occurring.
-
If crosstalk is confirmed, you may need to use a higher mass resolution instrument or select different mass transitions for the analyte and internal standard to minimize overlap.
-
3. Assess for Deuterium Exchange:
-
Problem: Deuterium atoms can sometimes exchange with hydrogen atoms from the surrounding solvent or matrix, especially under certain pH or temperature conditions. This can lead to a decrease in the internal standard signal and an increase in the analyte signal, causing underestimation of the analyte concentration.
-
Troubleshooting Steps:
-
Evaluate the stability of this compound in your sample matrix and processing conditions. Incubate a sample containing the internal standard over time and monitor its signal intensity.
-
If deuterium exchange is suspected, consider adjusting the pH of your samples and mobile phases to be closer to neutral.
-
If the problem persists, using an internal standard labeled with a more stable isotope, such as ¹³C, may be necessary.
-
Data Presentation
The following tables summarize typical quantitative data from validated LC-MS/MS methods for the analysis of 4'-Hydroxy diclofenac.
Table 1: Method Validation Parameters for 4'-Hydroxy diclofenac Analysis
| Parameter | Result | Reference |
| Linearity Range | 10-5000 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | |
| Accuracy | 90-108% | |
| Within-day Precision (RSD) | ≤ 10% | |
| Between-day Precision (RSD) | ≤ 13% |
Table 2: Recovery of 4'-Hydroxy diclofenac from Biological Matrices
| Matrix | Recovery (%) | Reference |
| Human Urine | 75-85% | |
| Human Plasma | 90-100% |
Experimental Protocols
Protocol 1: Sample Preparation for Quantification of 4'-Hydroxy diclofenac in Mouse Plasma
This protocol is adapted from a validated method for the analysis of diclofenac and its metabolites.
-
Sample Stabilization: To a 10 µL mouse plasma sample, add acetic acid and ascorbic acid to stabilize the analytes.
-
Internal Standard Spiking: Add an appropriate volume of this compound working solution (concentration will depend on the expected analyte concentration range).
-
Protein Precipitation: Add acetonitrile to precipitate plasma proteins.
-
Centrifugation: Vortex the samples and then centrifuge to pellet the precipitated proteins.
-
Dilution and Injection: Transfer the supernatant to a new tube, dilute with an equal volume of water, and inject a portion into the LC-MS/MS system.
Protocol 2: General LC-MS/MS Parameters for 4'-Hydroxy diclofenac Analysis
These are typical starting parameters that may require optimization for your specific instrumentation and application.
-
LC Column: A reversed-phase C18 column, such as a Luna Omega Polar C18 (50 x 2.1 mm, 1.6 µm), is commonly used.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive or negative ion mode.
-
MRM Transitions (example):
-
4'-Hydroxy diclofenac: m/z 314.15 -> 231.15
-
Diclofenac: m/z 296 -> 214
-
(Note: The transition for this compound would be adjusted based on the mass increase from deuterium labeling).
-
Visualizations
Diagram 1: Troubleshooting Workflow for Inconsistent Quantification
Caption: A logical workflow for troubleshooting inconsistent quantification results.
Diagram 2: Metabolic Pathway of Diclofenac
Caption: The primary metabolic pathway of diclofenac to its major metabolite.
References
Technical Support Center: Optimizing 4'-Hydroxy diclofenac-d4 Recovery from Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of 4'-Hydroxy diclofenac-d4 from plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for extracting this compound from plasma?
The three primary methods for extracting this compound from plasma are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP). The choice of method often depends on the desired level of cleanliness, recovery, and throughput.
Q2: Why is the recovery of my this compound internal standard low?
Low recovery of a deuterated internal standard like this compound can stem from several factors. Since it is structurally very similar to the analyte, its recovery is expected to mirror that of the non-labeled compound. Common causes for low recovery include suboptimal pH during extraction, inefficient protein precipitation, or issues with the solid-phase extraction cartridge or solvents.
Q3: How does the polarity of 4'-Hydroxy diclofenac affect its extraction compared to the parent drug, diclofenac?
4'-Hydroxy diclofenac is more polar than diclofenac due to the addition of a hydroxyl group. This increased polarity can affect its partitioning in LLE and its retention on SPE sorbents. Extraction methods may need to be optimized specifically for the metabolite to ensure efficient recovery.
Q4: Can the deuterium labeling in this compound affect its extraction recovery?
While the physicochemical properties of a deuterated compound are very similar to its non-deuterated counterpart, minor differences can exist. These differences can sometimes lead to slight variations in chromatographic retention times but are generally not expected to significantly impact extraction recovery.
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
Problem: You are experiencing low or inconsistent recovery of this compound using an SPE method.
| Potential Cause | Troubleshooting Steps |
| Improper pH of the sample | The pKa of diclofenac is around 4.0. Adjust the sample pH to be at least 2 pH units below the pKa to ensure the analyte is in its neutral form for efficient binding to reversed-phase SPE sorbents. |
| Inappropriate SPE Sorbent | For a moderately polar compound like 4'-Hydroxy diclofenac, a polymeric reversed-phase sorbent is often a good choice. If using a silica-based C18 sorbent, ensure it is properly conditioned and not allowed to dry out before sample loading. |
| Inefficient Elution Solvent | Ensure the elution solvent is strong enough to desorb the analyte from the sorbent. A mixture of an organic solvent (e.g., methanol or acetonitrile) with a small percentage of a weak acid or base to neutralize any residual interactions can improve elution. |
| Sample Overload | Exceeding the capacity of the SPE cartridge can lead to breakthrough and loss of the analyte during loading. Consider using a larger cartridge or reducing the sample volume. |
Low Recovery in Liquid-Liquid Extraction (LLE)
Problem: Your LLE protocol is yielding poor recovery for this compound.
| Potential Cause | Troubleshooting Steps |
| Incorrect pH of the Aqueous Phase | Acidify the plasma sample to a pH below the pKa of the analyte (e.g., pH 2-3) to ensure it is protonated and will partition into the organic solvent. |
| Suboptimal Organic Solvent | The choice of organic solvent is critical. For a moderately polar metabolite, a more polar solvent like ethyl acetate or a mixture of hexane and isopropanol may be more effective than a non-polar solvent like hexane alone. |
| Insufficient Mixing/Vortexing | Ensure thorough mixing of the aqueous and organic phases to facilitate the transfer of the analyte into the organic layer. Vortex for at least 1-2 minutes. |
| Emulsion Formation | Emulsions can form at the interface of the two layers, trapping the analyte. To break emulsions, try adding salt to the aqueous phase, centrifuging at a higher speed, or using a different organic solvent. |
Low Recovery in Protein Precipitation (PP)
Problem: You are observing low recovery of this compound after protein precipitation.
| Potential Cause | Troubleshooting Steps |
| Inefficient Protein Removal | Incomplete precipitation of plasma proteins can lead to co-precipitation of the analyte. Ensure the correct ratio of precipitating solvent to plasma is used (typically 3:1 or 4:1). Acetonitrile is a commonly used and effective solvent for this purpose.[1] |
| Analyte Adsorption to Precipitated Protein | The analyte may adsorb to the protein pellet. After adding the precipitation solvent, vortex thoroughly and allow sufficient time for the proteins to precipitate before centrifugation. |
| Suboptimal Precipitation Solvent | While acetonitrile is widely used, other solvents like methanol or acetone, or mixtures thereof, can also be effective.[2] The choice of solvent can influence the recovery of polar metabolites. |
| Precipitation Temperature | Performing the precipitation at a low temperature (e.g., on ice) can sometimes improve the efficiency of protein removal. |
Quantitative Data on Recovery
The following table summarizes recovery data for 4'-Hydroxy diclofenac from plasma reported in various studies.
| Extraction Method | Analyte | Reported Recovery/Accuracy | Reference |
| Online Sample Preconcentration | 4'-Hydroxydiclofenac | 94-98% | [3] |
| Protein Precipitation (Acetonitrile) | 4'-Hydroxy-diclofenac | 90-108% (accuracy) | [4] |
| Solid-Phase Extraction (SPE) | Diclofenac | 92% | [5] |
| Deproteination and LLE | Diclofenac | ~89-95% |
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Pre-treatment: To 500 µL of plasma, add an appropriate volume of this compound internal standard solution. Acidify the sample by adding 500 µL of 1M phosphoric acid.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Strata-X) with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol or acetonitrile. A small amount of acid (e.g., 0.1% formic acid) can be added to the elution solvent to improve recovery.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Detailed Protocol for Liquid-Liquid Extraction (LLE)
-
Sample Preparation: To 1 mL of plasma in a glass tube, add the internal standard, this compound.
-
Acidification and Deproteination: Add 1 mL of 1 M phosphoric acid and 1 mL of acetone to the plasma sample and vortex mix.
-
Extraction: Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of n-hexane and isopropanol).
-
Mixing: Cap the tube and mix on a roller mixer for 15 minutes.
-
Phase Separation: Centrifuge the sample at approximately 1400 x g for 5 minutes to separate the layers.
-
Collection and Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis.
Detailed Protocol for Protein Precipitation (PP)
-
Sample Aliquoting: In a microcentrifuge tube, add 200 µL of plasma and the internal standard, this compound.
-
Precipitation: Add 600 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for at least 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness and reconstitute in the mobile phase to minimize solvent effects in the chromatographic analysis.
Visualizing Experimental Workflows
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Caption: Protein Precipitation (PP) workflow for this compound.
References
- 1. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Liquid chromatography-tandem mass spectrometric assay for diclofenac and three primary metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 4'-Hydroxy diclofenac-d4 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential contamination sources during the analysis of 4'-Hydroxy diclofenac-d4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analysis?
A1: this compound is the deuterium-labeled form of 4'-Hydroxy diclofenac, a major metabolite of the non-steroidal anti-inflammatory drug (NSAID) diclofenac. It is commonly used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard because it has nearly identical physicochemical properties to the analyte (4'-Hydroxy diclofenac).[1] This allows it to mimic the analyte's behavior during sample preparation, chromatography, and mass spectrometric detection, thus compensating for variability and improving the accuracy and precision of the results.[1]
Q2: What are the most common sources of contamination in LC-MS analysis?
A2: Contamination in LC-MS analysis can arise from various sources and significantly impact the accuracy and sensitivity of your results. Common sources include:
-
Solvents and Reagents: Impurities in solvents like water, acetonitrile, and methanol, as well as additives like formic acid or ammonium acetate, can introduce background noise.
-
Sample Handling and Preparation: Leachable compounds from plasticware (e.g., pipette tips, centrifuge tubes, well plates), such as plasticizers (e.g., phthalates) and antioxidants, are frequent contaminants.[2][3] Filtering devices, especially those made of nylon, can also be a source of extractables.[3]
-
LC System: Components of the LC system itself, such as tubing, seals, and frits, can degrade or leach contaminants into the mobile phase. Column bleed, where the stationary phase of the HPLC column degrades and elutes, is another potential source.
-
Glassware: Improperly cleaned glassware can harbor residues from previous analyses or detergents.
-
Laboratory Environment: Volatile organic compounds (VOCs) from the air, personal care products, or cleaning supplies can be introduced into samples.
Q3: I am observing a peak at the mass-to-charge ratio (m/z) of the unlabeled 4'-Hydroxy diclofenac in my blank samples spiked only with this compound. What could be the cause?
A3: This issue, often referred to as "cross-talk" or isotopic contribution, can arise from a few sources:
-
Isotopic Impurity of the Internal Standard: The this compound standard itself may contain a small percentage of the unlabeled analyte as an impurity from its synthesis.
-
In-source Fragmentation: The deuterated internal standard might undergo fragmentation in the mass spectrometer's ion source, losing its deuterium labels and generating ions with the same m/z as the unlabeled analyte.
-
Deuterium-Hydrogen Exchange: The deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent or matrix, especially under certain pH and temperature conditions. This "back-exchange" effectively converts the labeled internal standard into the unlabeled analyte.
Troubleshooting Guides
Issue 1: High Background Noise or Unidentified Peaks in Chromatograms
Possible Causes and Solutions:
| Cause | Troubleshooting Steps | Recommended Action |
| Contaminated Solvents/Reagents | 1. Analyze a blank injection of your mobile phase. 2. Prepare fresh mobile phase using high-purity, LC-MS grade solvents and additives. 3. If the problem persists, try a different batch or supplier of solvents. | Always use freshly prepared mobile phase from high-purity solvents. Filter solvents only when necessary and with compatible filter materials (e.g., PTFE). |
| Leachables from Plasticware | 1. Rinse all plasticware (tubes, tips, plates) with a solvent like isopropanol before use. 2. Test different brands or types of plasticware (e.g., polypropylene vs. polyethylene). 3. Where possible, use glass or other inert containers. | Minimize the use of plasticware, especially for long-term storage of samples and standards. Opt for high-quality polypropylene labware when necessary. |
| LC System Contamination | 1. Systematically flush the LC system with a strong solvent wash sequence (e.g., isopropanol, followed by methanol, then water). 2. If a specific component is suspected (e.g., pump seals, injector rotor seal), replace it. 3. Check for column bleed by running a blank gradient without an injection. | Regularly maintain the LC system, including changing solvents and flushing the system between different analyses. |
Issue 2: Variability in the this compound Internal Standard Peak Area
Possible Causes and Solutions:
| Cause | Troubleshooting Steps | Recommended Action |
| Inconsistent Sample Preparation | 1. Review the sample preparation workflow for any steps where volumetric errors could occur (e.g., pipetting). 2. Ensure thorough vortexing/mixing after the addition of the internal standard. | Use calibrated pipettes and consistent techniques for all sample manipulations. Ensure the internal standard is fully equilibrated with the sample matrix before extraction. |
| Matrix Effects | 1. Perform a post-extraction addition experiment to evaluate ion suppression or enhancement in your biological matrix. 2. Improve sample cleanup to remove interfering matrix components. | A more rigorous sample preparation method, such as solid-phase extraction (SPE), can help minimize matrix effects compared to simpler methods like protein precipitation. |
| Instability of the Internal Standard | 1. Evaluate the stability of this compound in the sample matrix and processing solvents under your experimental conditions (time, temperature, pH). 2. Analyze samples immediately after preparation, or store them at appropriate low temperatures. | 4'-Hydroxy diclofenac should be stored at -20°C. Avoid prolonged exposure to harsh pH conditions or elevated temperatures during sample processing. |
Experimental Protocols
Protocol: Sample Preparation for the Analysis of 4'-Hydroxy diclofenac in Human Plasma
This protocol is a representative example and may require optimization for your specific application.
1. Materials:
-
Human plasma (blank and study samples)
-
4'-Hydroxy diclofenac analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Polypropylene microcentrifuge tubes (1.5 mL)
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4'-Hydroxy diclofenac and this compound in methanol.
-
Working Standard Solutions: Serially dilute the 4'-Hydroxy diclofenac stock solution with 50:50 (v/v) methanol:water to prepare calibration standards.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with acetonitrile.
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL polypropylene microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to all tubes except the blank matrix.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol: LC-MS/MS Parameters
LC Parameters:
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS/MS Parameters (Positive Ionization Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
4'-Hydroxy diclofenac: m/z 312.0 -> 231.0
-
This compound: m/z 316.0 -> 235.0 (Note: These transitions should be optimized on your specific instrument.)
-
Visualizations
References
Validation & Comparative
A Comparative Guide to the Quantification of 4'-Hydroxydiclofenac: HPLC-UV vs. Alternative Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is paramount. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for 4'-hydroxydiclofenac, a primary metabolite of diclofenac, against alternative analytical techniques. The information presented is supported by experimental data to aid in the selection of the most suitable method for specific research needs.
Overview of Analytical Methods
The quantification of 4'-hydroxydiclofenac in biological matrices is crucial for pharmacokinetic and drug metabolism studies. While HPLC-UV offers a robust and accessible method, other techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) provide enhanced sensitivity and selectivity. This guide will delve into the validation parameters of a specific HPLC-UV method and compare them with those of alternative methods.
Performance Comparison of Analytical Methods
The following tables summarize the key performance parameters of a validated HPLC-UV method for 4'-hydroxydiclofenac and compare them with alternative analytical techniques.
Table 1: HPLC-UV Method Validation Parameters for 4'-Hydroxydiclofenac [1]
| Parameter | Result |
| Linearity Range | 5 - 100 µM |
| **Correlation Coefficient (R²) ** | > 0.999 |
| Limit of Detection (LOD) | 0.84 µM |
| Limit of Quantification (LOQ) | 2.54 µM |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 80 - 120% |
| Matrix | Rat Liver Microsomes |
Table 2: Comparison with Alternative Analytical Methods
| Parameter | HPLC-UV[1] | LC-MS/MS[2] | HPLC-ICP-QQQ[3] |
| Analyte | 4'-hydroxydiclofenac | 4'-hydroxydiclofenac | 4'-hydroxydiclofenac |
| Linearity Range | 5 - 100 µM | 10 - 5000 ng/mL | Not specified for 4'-hydroxydiclofenac, 0.05 - 5.0 mg/L Cl for diclofenac |
| Limit of Quantification (LOQ) | 2.54 µM | 10 ng/mL | Not specified for 4'-hydroxydiclofenac, 0.05 mg/L Cl for diclofenac |
| Intra-day Precision (%RSD) | < 10% | ≤ 10% | < 4% |
| Inter-day Precision (%RSD) | < 10% | ≤ 13% | < 4% |
| Accuracy (% Recovery) | 80 - 120% | 90 - 108% | 90 - 100% |
| Matrix | Rat Liver Microsomes | Mouse Plasma | Human Plasma |
Experimental Protocols
Validated HPLC-UV Method for 4'-Hydroxydiclofenac Quantification[1]
This method was developed for the quantification of 4'-hydroxydiclofenac in rat liver microsomes.
-
Chromatographic Conditions:
-
Column: SUPELCO C18 (25 cm × 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A), acetonitrile (B), and methanol (C).
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 282 nm
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
-
Sample Preparation (Protein Precipitation):
-
Prepare a stock solution of 4'-hydroxydiclofenac (100 µM) in HPLC-grade methanol.
-
Create a calibration curve by preparing standard solutions of different concentrations (e.g., 5, 10, 20, 40, 60, 80, 100 µM) in rat liver microsomes.
-
Centrifuge the samples at 14,000 rpm for 10 minutes.
-
Collect the supernatant for HPLC analysis.
-
-
Validation Parameters:
-
Linearity: Assessed by injecting a series of concentrations and analyzing the peak area response.
-
Precision (Intra- and Inter-day): Determined by analyzing three concentration levels (10, 30, and 60 µM) three times on the same day and on three consecutive days.
-
Accuracy: Evaluated through recovery studies, with acceptance criteria between 80-120%.
-
LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.
-
Alternative Method: LC-MS/MS for 4'-Hydroxydiclofenac Quantification
This method allows for the simultaneous determination of diclofenac and its metabolites in mouse plasma.
-
Chromatographic Conditions:
-
Column: Polar embedded reversed-phase column.
-
Mobile Phase: Gradient elution with formic acid and ammonium acetate in a water-methanol mixture.
-
Detection: Triple quadrupole mass spectrometry with positive electrospray ionization.
-
-
Sample Preparation (Protein Precipitation):
-
Add an internal standard (D4-diclofenac) to a 10 µL plasma sample.
-
Precipitate proteins with acetonitrile.
-
Supplement the supernatant with an equal volume of water before injection.
-
Method Validation Workflow and Signaling Pathway
Caption: Experimental workflow for the validation of an HPLC-UV method.
Conclusion
The choice of analytical method for the quantification of 4'-hydroxydiclofenac depends on the specific requirements of the study. The detailed HPLC-UV method provides a reliable and accessible option, meeting the validation criteria set by the International Council for Harmonisation (ICH) guidelines. It is well-suited for routine analysis in a variety of research settings.
For studies requiring higher sensitivity and selectivity, particularly when dealing with complex biological matrices or very low concentrations of the analyte, LC-MS/MS or other advanced techniques are superior alternatives. As demonstrated, LC-MS/MS methods can offer significantly lower limits of quantification. Researchers should consider factors such as the required sensitivity, sample throughput, and available instrumentation when selecting the most appropriate method for their needs.
References
A Comparative Guide to Internal Standards for Diclofenac Quantification: 4'-Hydroxy diclofenac-d4 and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the bioanalysis of the widely used non-steroidal anti-inflammatory drug (NSAID) diclofenac, the choice of a suitable internal standard (IS) is paramount for achieving accurate and reliable quantitative results. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction efficiency, matrix effects, and instrument response. This guide provides an objective comparison of 4'-Hydroxy diclofenac-d4 with other commonly used internal standards for diclofenac quantification, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is the deuterium-labeled form of 4'-hydroxy diclofenac, the primary metabolite of diclofenac.[1] The incorporation of four deuterium atoms ("d4") results in a mass shift that allows for its differentiation from the unlabeled analyte by mass spectrometry, without significantly altering its chemical properties. This makes it an excellent internal standard, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, as it co-elutes with the analyte, providing effective compensation for matrix effects and ionization suppression.
Comparison of Internal Standards
The selection of an internal standard is critical for the development of robust bioanalytical methods. While isotopically labeled analogs of the analyte are generally preferred, other compounds can also be employed. This section compares the performance of this compound with other potential internal standards.
Key Performance Parameters:
The suitability of an internal standard is evaluated based on several validation parameters as defined by regulatory bodies like the FDA and EMA.[2][3] These include:
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of scatter among a series of measurements.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and internal standard.
Data Summary:
The following table summarizes typical performance data for this compound and other commonly used internal standards in the analysis of diclofenac. The data is compiled from various validated LC-MS/MS methods.
| Internal Standard | Analyte(s) | Matrix | Accuracy (%) | Precision (%CV) | Linearity (r²) | Recovery (%) | Reference |
| This compound | Diclofenac, 4'-Hydroxydiclofenac | Human Plasma | 90-110 | < 15 | > 0.99 | Consistent and reproducible | [4] |
| Diclofenac-d4 | Diclofenac | Human Plasma | 95-105 | < 5 | > 0.99 | > 86 | [5] |
| Structurally Similar Compound (e.g., Mefenamic acid) | Diclofenac | Human Plasma | 85-115 | < 15 | > 0.99 | Variable | Not available |
| No Internal Standard | Diclofenac | Human Plasma | Variable | > 15 | Variable | N/A | Not applicable |
Interpretation of Data:
-
Isotopically Labeled Standards (this compound and Diclofenac-d4): Both deuterated internal standards demonstrate excellent accuracy, precision, and linearity. Their key advantage lies in their ability to effectively compensate for matrix effects, as they behave nearly identically to their unlabeled counterparts during sample processing and analysis. This compound is particularly advantageous when simultaneously quantifying diclofenac and its primary metabolite.
-
Structurally Similar Compounds: While a structurally similar compound can be used, its ability to compensate for analytical variability may be less effective compared to an isotopically labeled standard. This is because its physicochemical properties are not identical to the analyte, which can lead to differences in extraction recovery and response to matrix effects.
-
No Internal Standard: The absence of an internal standard is generally not recommended for quantitative bioanalysis as it can lead to significant inaccuracies and imprecision due to uncompensated variations in the analytical process.
Experimental Protocols
A detailed methodology is crucial for the successful implementation and validation of a bioanalytical method. Below is a generalized experimental protocol for the quantification of diclofenac in human plasma using an internal standard and LC-MS/MS.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (e.g., this compound in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
MRM Transitions:
-
Diclofenac: m/z 294.0 → 250.0
-
4'-Hydroxy diclofenac: m/z 310.0 → 266.0
-
This compound: m/z 314.0 → 270.0
-
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Visualizations
Diclofenac Metabolic Pathway
The following diagram illustrates the primary metabolic pathway of diclofenac, leading to the formation of 4'-hydroxy diclofenac.
Caption: Metabolic conversion of Diclofenac to 4'-Hydroxy diclofenac.
Experimental Workflow for Internal Standard Comparison
This diagram outlines the logical workflow for comparing the performance of different internal standards.
Caption: Workflow for comparing internal standard performance.
Conclusion
The selection of an appropriate internal standard is a critical step in the development of a reliable bioanalytical method for diclofenac. Isotopically labeled internal standards, such as this compound and Diclofenac-d4, consistently demonstrate superior performance in terms of accuracy, precision, and their ability to compensate for matrix effects. This compound is particularly well-suited for assays that require the simultaneous quantification of diclofenac and its major metabolite. While structurally similar compounds can be used, they require more rigorous validation to ensure they adequately mimic the behavior of the analyte. The use of a validated internal standard is essential for generating high-quality data in pharmacokinetic, drug metabolism, and other quantitative studies.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 4'-Hydroxy diclofenac-d4
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is critical for pharmacokinetic and toxicokinetic studies. The stable isotope-labeled internal standard, 4'-Hydroxy diclofenac-d4, plays a pivotal role in the bioanalysis of its parent drug, diclofenac. The choice of analytical methodology for this internal standard can significantly impact data quality and reliability. This guide provides an objective comparison of the primary analytical techniques for the quantification of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
This comparison outlines the performance of each method, provides detailed experimental protocols, and presents a framework for the cross-validation of these methods to ensure data integrity and comparability.
Comparison of Analytical Methods
The selection of an appropriate analytical method hinges on various factors, including the required sensitivity, selectivity, sample throughput, and the nature of the biological matrix.
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Sensitivity | High (pg/mL to ng/mL)[1][2] | High (ng/mL)[3] | Low (µg/mL to mg/mL)[4][5] |
| Selectivity | Very High | High | Moderate |
| Sample Throughput | High | Moderate | Low |
| Sample Preparation | Simple (Protein precipitation, Liquid-liquid extraction, or Solid-phase extraction) | Complex (Requires derivatization) | Simple (Dissolution in deuterated solvent) |
| Matrix Effects | Can be significant, but manageable with a deuterated internal standard | Less susceptible to ion suppression, but matrix components can interfere | Minimal |
| Instrumentation Cost | High | Moderate to High | Very High |
| Primary Application | Quantitative bioanalysis in complex matrices | Analysis of volatile and semi-volatile compounds | Purity assessment and quantification of bulk materials |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is the most widely adopted method for the quantification of this compound in biological matrices due to its high sensitivity and selectivity.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (if a different one is used for cross-validation).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity UHPLC or equivalent
-
Column: Luna Omega 1.6 µm Polar C18, 50 x 2.1 mm or equivalent
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 4 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 1 µL
3. Mass Spectrometric Conditions
-
Mass Spectrometer: SCIEX 4500 Triple Quadrupole or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4'-Hydroxydiclofenac: m/z 314.15 -> 231.15 (example, may need optimization)
-
This compound: The specific transition for the deuterated standard would be monitored.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS can be a powerful alternative for the analysis of this compound, although it necessitates a derivatization step to increase the volatility of the analyte. The following protocol is adapted from methods for the non-deuterated analog.
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
To 500 µL of plasma, add an appropriate internal standard (if different from this compound for cross-validation).
-
Acidify the sample with 1 M HCl.
-
Extract the analyte with 5 mL of a suitable organic solvent (e.g., hexane/isoamyl alcohol, 98:2 v/v).
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Derivatization: Add 50 µL of a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and 50 µL of pyridine.
-
Heat the mixture at 60°C for 30 minutes.
-
After cooling, the sample is ready for injection.
2. GC-MS Conditions
-
GC System: Agilent 7890A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Selected Ion Monitoring (SIM) Mode: Monitor characteristic ions of the derivatized this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for an identical reference standard for calibration.
1. Sample Preparation
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6, Methanol-d4) in an NMR tube.
2. NMR Acquisition
-
Spectrometer: Bruker Avance 500 MHz or equivalent
-
Probe: 5 mm BBO probe
-
Experiment: 1D ¹H NMR with appropriate relaxation delays (D1) to ensure full relaxation of all relevant signals (typically 5x the longest T1).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
3. Data Processing and Quantification
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the concentration of this compound using the following equation:
Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (MWₓ / MWₛ) * (mₛ / mₓ) * Pₛ
Where:
-
Cₓ = Concentration of the analyte
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
ₓ = analyte
-
ₛ = internal standard
-
Mandatory Visualizations
Cross-Validation Workflow
The cross-validation of analytical methods is essential to ensure the consistency and reliability of data when different methods are used within a study or across different laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS method for the simultaneous quantification of intestinal CYP and UGT activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of diclofenac concentrations in human plasma using a sensitive gas chromatography mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 5. emerypharma.com [emerypharma.com]
Navigating the Analytical Maze: An Inter-Laboratory Comparison Guide for 4'-Hydroxy Diclofenac-d4 Analysis
For researchers, scientists, and drug development professionals, the precise and accurate quantification of drug metabolites is a cornerstone of pharmacokinetic and toxicokinetic studies. This guide provides a comparative overview of analytical methodologies for 4'-Hydroxy diclofenac-d4, a key deuterated internal standard for the analysis of the major metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. While a formal inter-laboratory proficiency testing program for this compound is not publicly available, this document synthesizes performance data from various independent validation studies to offer a comparative perspective on common analytical techniques.
4'-Hydroxy diclofenac is the primary metabolite of diclofenac, formed in the liver by the cytochrome P450 enzyme CYP2C9.[1] Its deuterated form, this compound, is widely employed as an internal standard in bioanalytical methods to ensure the accuracy and precision of quantification by correcting for variability during sample preparation and analysis.[1][2] This guide delves into the common analytical workflows and performance characteristics of methods utilizing this crucial internal standard.
Unveiling the Analytical Workflow: A Step-by-Step Visualization
The quantification of 4'-Hydroxy diclofenac, with this compound as an internal standard, typically involves sample preparation, chromatographic separation, and mass spectrometric detection. The following diagram illustrates a general experimental workflow.
Performance Snapshot: A Comparative Look at LC-MS/MS Methods
The following table summarizes the performance characteristics of various Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of 4'-Hydroxy diclofenac, utilizing this compound or a similar deuterated internal standard.
| Parameter | Method A | Method B | Method C |
| Matrix | Human Plasma | Mouse Plasma | Rat Liver Microsomes |
| Internal Standard | This compound | Diclofenac-d4[3] | 4-hydroxyoctanophenone[4] |
| Linearity (R²) | >0.99 | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 10 ng/mL | Not Specified |
| Intra-day Precision (%RSD) | <10% | ≤10% | <15% |
| Inter-day Precision (%RSD) | <12% | ≤13% | <15% |
| Accuracy/Recovery (%) | 92-105% | 90-108% | 80-120% |
Note: Data is synthesized from multiple sources and may not be directly comparable due to variations in experimental conditions.
In Focus: Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for the key stages of analysis.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting analytes from biological matrices.
-
To a 100 µL aliquot of the biological matrix (e.g., plasma), add 10 µL of the this compound internal standard working solution.
-
Vortex the sample for 30 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography (LC) Method
Chromatographic separation is essential to resolve the analyte from potential interferences.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm) is frequently used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is typical.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is common.
-
Column Temperature: The column is often maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.
Tandem Mass Spectrometry (MS/MS) Detection
MS/MS provides the high selectivity and sensitivity required for bioanalysis.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode is used, depending on the analyte's properties.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both 4'-Hydroxy diclofenac and the internal standard, this compound, to ensure specificity and accurate quantification.
The following diagram illustrates the principle of internal standardization in quantitative analysis.
Concluding Remarks
The use of this compound as an internal standard is a robust and reliable approach for the quantification of 4'-Hydroxy diclofenac in various biological matrices. While analytical methods may vary between laboratories, the performance characteristics of validated LC-MS/MS methods generally demonstrate high levels of precision, accuracy, and sensitivity. This guide provides a foundational comparison to aid researchers in the development and validation of their own analytical methods. For regulated bioanalysis, it is imperative to perform in-house validation according to the relevant regulatory guidelines.
References
accuracy and precision of 4'-Hydroxy diclofenac-d4 quantification methods
A comprehensive comparison of analytical methods for the quantification of 4'-Hydroxy diclofenac, a primary metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID) diclofenac, is crucial for researchers in drug metabolism, pharmacokinetics, and clinical toxicology. The accuracy and precision of these methods are paramount for reliable data. This guide provides a detailed comparison of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), often employing 4'-Hydroxy diclofenac-d4 as an internal standard to ensure accuracy.
Comparison of Quantification Methods
The choice of analytical method for 4'-Hydroxy diclofenac quantification depends on the required sensitivity, selectivity, and the nature of the biological matrix. Below is a summary of the performance characteristics of HPLC-UV and LC-MS/MS methods based on published data.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| **Linearity (R²) ** | > 0.99[1][2] | > 0.997 |
| Limit of Quantification (LOQ) | 0.4 µg/mL (in human urine)[3] | 10 ng/mL (in mouse plasma)[4] |
| Intra-day Precision (%RSD) | < 15%[1] | ≤ 10% |
| Inter-day Precision (%RSD) | < 15% | ≤ 13% |
| Accuracy/Recovery | 80-120% | 90-108% |
| Internal Standard | Salicylic Acid | This compound |
Experimental Workflows
The general workflow for the quantification of 4'-Hydroxy diclofenac in biological samples involves sample preparation, chromatographic separation, detection, and data analysis. The use of a deuterated internal standard like this compound is a common practice in LC-MS/MS methods to correct for matrix effects and variations during sample processing.
Caption: A generalized workflow for the bioanalytical quantification of 4'-Hydroxy diclofenac.
Signaling Pathway of Diclofenac Metabolism
Diclofenac is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2C9 being the major contributor to the formation of 4'-Hydroxy diclofenac.
Caption: The metabolic pathway of diclofenac to 4'-Hydroxy diclofenac via CYP2C9.
Detailed Experimental Protocols
LC-MS/MS Method for 4'-Hydroxy diclofenac in Mouse Plasma
This method demonstrates a sensitive and specific approach for the simultaneous determination of diclofenac and its metabolites.
-
Sample Preparation: To a 10 µL plasma sample, an internal standard (D4-diclofenac) is added. Protein precipitation is then carried out using acetonitrile. The resulting supernatant is diluted with an equal volume of water before injection into the LC-MS/MS system.
-
Chromatographic Conditions:
-
Column: A polar embedded reversed-phase column is used.
-
Mobile Phase: A gradient elution with formic acid and ammonium acetate in a water-methanol mixture is employed.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in the positive mode.
-
Detection: Quantification is performed using a triple quadrupole mass spectrometer.
-
HPLC-UV Method for 4'-Hydroxy diclofenac in Rat Liver Microsomes
This method is suitable for in vitro drug-drug interaction studies.
-
Sample Preparation: The specifics of sample preparation for rat liver microsomes would typically involve quenching the enzymatic reaction followed by protein precipitation and centrifugation to obtain a clear supernatant for injection.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (SUPELCO 25 cm × 4.6 mm × 5 µm).
-
Mobile Phase: A low-pressure gradient elution program is used.
-
Flow Rate: 1 mL/min.
-
Column Temperature: 30 °C.
-
-
UV Detection:
-
Wavelength: 282 nm.
-
Conclusion
Both HPLC-UV and LC-MS/MS methods are capable of accurately and precisely quantifying 4'-Hydroxy diclofenac. The LC-MS/MS method offers significantly lower limits of quantification, making it the preferred choice for studies requiring high sensitivity, such as pharmacokinetic analyses in small sample volumes. The use of a deuterated internal standard like this compound in LC-MS/MS further enhances the reliability of the results. The HPLC-UV method, while less sensitive, provides a robust and cost-effective alternative for applications where higher concentrations of the analyte are expected, for instance, in in vitro metabolism studies. The validation parameters for both methods generally meet the guidelines set by regulatory bodies like the ICH.
References
- 1. Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of diclofenac and four of its metabolites in human urine by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-tandem mass spectrometric assay for diclofenac and three primary metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Ionization Efficiency of 4'-Hydroxy Diclofenac-d4 and Diclofenac: A Comparative Guide
In the realm of quantitative mass spectrometry, particularly in pharmacokinetic and drug metabolism studies, the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and precise results. This guide provides a comparative analysis of the ionization efficiency of 4'-Hydroxy diclofenac-d4 and its non-deuterated analog, diclofenac, with supporting principles from established analytical methodologies.
Key Findings: While direct, head-to-head quantitative data on the ionization efficiency of this compound versus diclofenac is not typically published as a primary research focus, the foundational principle of using deuterated internal standards is that their ionization efficiency is virtually identical to that of the analyte being measured.[1][2] This near-identical ionization behavior is the primary reason for their widespread use in correcting for analytical variability, including matrix effects that can cause ion suppression or enhancement.[1][2][3]
Comparative Analysis of Physicochemical Properties
The substitution of hydrogen with deuterium atoms results in a negligible change in the chemical properties of a molecule. This principle is fundamental to the use of deuterated compounds as internal standards in mass spectrometry.
| Property | Diclofenac | This compound | Rationale for Similarity |
| Chemical Structure | Phenylacetic acid derivative | Deuterated phenylacetic acid derivative | Deuterium substitution does not alter the core molecular structure or functional groups responsible for ionization. |
| Ionization Efficiency | Analyte-specific | Nearly identical to the non-deuterated analyte | The electronic environment of the ionizable functional groups is not significantly affected by the presence of deuterium, leading to comparable ionization in techniques like electrospray ionization (ESI). |
| Chromatographic Retention Time | Co-elutes with its deuterated standard | Co-elutes with its non-deuterated analyte | The slight increase in mass due to deuterium has a minimal effect on the polarity and interaction with the stationary phase, resulting in near-identical retention times. |
| Mass-to-Charge Ratio (m/z) | Specific to the molecule | Higher than the non-deuterated analyte | The increased mass from the deuterium atoms allows for differentiation by the mass spectrometer. |
Experimental Protocol: Bioanalytical Method for Diclofenac and its Metabolites
The following is a representative experimental protocol for the quantitative analysis of diclofenac and its metabolites in a biological matrix, employing a deuterated internal standard. This protocol is based on methodologies described in the literature for similar analyses.
1. Sample Preparation:
-
Spiking: To a 100 µL aliquot of plasma, add 10 µL of a working solution containing the deuterated internal standards (e.g., this compound and Diclofenac-d4).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Centrifugation: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to achieve separation of diclofenac and its metabolites.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analytes. For diclofenac and its hydroxylated metabolites, negative ion mode is common.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard.
Visualizing the Role of Deuterated Standards in Ionization Efficiency Correction
The following diagram illustrates the logical workflow of how a deuterated internal standard like this compound is used to correct for variations in ionization efficiency during a typical LC-MS/MS experiment.
Caption: Workflow for correcting ionization variability using a deuterated internal standard.
References
Stability Showdown: 4'-Hydroxy diclofenac-d4 versus its Non-Deuterated Counterpart in Analytical Settings
For researchers, scientists, and drug development professionals, the stability of analytical standards is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of the stability of 4'-Hydroxy diclofenac-d4 and its non-deuterated analog, offering a theoretical framework, detailed experimental protocols for direct comparison, and a clear presentation of expected outcomes.
The use of deuterated internal standards in quantitative bioanalysis is considered the gold standard, largely due to their near-identical physicochemical properties to the analyte of interest, which allows them to effectively compensate for variability during sample preparation and analysis.[1][2] A key, yet often assumed, advantage of deuterated compounds is their enhanced chemical stability. This guide delves into the principles behind this stability and provides the tools to empirically verify it in the context of 4'-Hydroxy diclofenac.
The Theoretical Edge: The Kinetic Isotope Effect
The enhanced stability of this compound is rooted in a quantum mechanical phenomenon known as the Kinetic Isotope Effect (KIE).[3][4] In essence, the bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[5] This is because deuterium has a neutron in its nucleus, making it twice as heavy as protium (the common isotope of hydrogen). This increased mass leads to a lower zero-point vibrational energy for the C-D bond, meaning more energy is required to break it.
In the context of chemical degradation, many reaction pathways, particularly oxidation, involve the cleavage of a C-H bond as a rate-determining step. By replacing hydrogen with deuterium at a strategic position on the 4'-Hydroxy diclofenac molecule, the rate of these degradation reactions is slowed down, leading to a more stable compound.
Comparative Stability Data: A Framework for Evaluation
| Stability Condition | Timepoint | % Recovery of 4'-Hydroxy diclofenac | % Recovery of this compound |
| Long-Term (5°C ± 3°C) | 0 | 100% | 100% |
| 3 Months | [Insert Experimental Data] | [Insert Experimental Data] | |
| 6 Months | [Insert Experimental Data] | [Insert Experimental Data] | |
| 12 Months | [Insert Experimental Data] | [Insert Experimental Data] | |
| Accelerated (25°C ± 2°C, 60% ± 5% RH) | 0 | 100% | 100% |
| 1 Month | [Insert Experimental Data] | [Insert Experimental Data] | |
| 3 Months | [Insert Experimental Data] | [Insert Experimental Data] | |
| 6 Months | [Insert Experimental Data] | [Insert Experimental Data] | |
| Forced Degradation (Acidic Hydrolysis) | 0 | 100% | 100% |
| 24 Hours | [Insert Experimental Data] | [Insert Experimental Data] | |
| Forced Degradation (Alkaline Hydrolysis) | 0 | 100% | 100% |
| 24 Hours | [Insert Experimental Data] | [Insert Experimental Data] | |
| Forced Degradation (Oxidative) | 0 | 100% | 100% |
| 24 Hours | [Insert Experimental Data] | [Insert Experimental Data] | |
| Forced Degradation (Photolytic) | 0 | 100% | 100% |
| 24 Hours | [Insert Experimental Data] | [Insert Experimental Data] | |
| Forced Degradation (Thermal) | 0 | 100% | 100% |
| 24 Hours | [Insert Experimental Data] | [Insert Experimental Data] |
Experimental Protocols for Comparative Stability Assessment
To generate the data for the table above, a robust stability-indicating analytical method is required, along with a well-designed stability study.
Stability-Indicating LC-MS/MS Method
A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is crucial to separate and quantify the parent compounds from any potential degradants.
Instrumentation and Conditions:
-
LC System: UHPLC system capable of binary gradient elution.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase column, such as a Luna Omega 1.6 µm Polar C18 (50 x 2.1 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to resolve the analytes from any degradation products.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 µL.
-
Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. The specific MRM transitions for 4'-Hydroxy diclofenac and its deuterated analog would need to be optimized.
Method Validation: The method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.
Long-Term and Accelerated Stability Study
This study will assess the stability of the compounds under recommended storage conditions and elevated temperature and humidity to predict shelf-life.
Protocol:
-
Prepare stock solutions of 4'-Hydroxy diclofenac and this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Aliquot the solutions into amber glass vials to protect from light.
-
Store the vials under the following conditions:
-
Long-Term: 5°C ± 3°C.
-
Accelerated: 25°C ± 2°C with 60% ± 5% relative humidity.
-
-
At specified time points (e.g., 0, 3, 6, and 12 months for long-term; 0, 1, 3, and 6 months for accelerated), remove a set of vials from each storage condition.
-
Allow the vials to equilibrate to room temperature.
-
Analyze the samples using the validated LC-MS/MS method to determine the concentration of the remaining parent compound.
-
Calculate the percent recovery by comparing the concentration at each time point to the initial concentration at time zero.
Forced Degradation Study
This study will intentionally degrade the samples to identify potential degradation products and assess the stability-indicating nature of the analytical method.
Protocol:
-
Expose solutions of 4'-Hydroxy diclofenac and this compound to the following stress conditions:
-
Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Alkaline Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Photolytic Degradation: Expose the solutions to a calibrated light source (e.g., ICH option 2) for a specified duration.
-
Thermal Degradation: Heat the solid compounds at a high temperature (e.g., 80°C) for 24 hours.
-
-
After the specified stress period, neutralize the acidic and alkaline samples.
-
Analyze all stressed samples using the validated LC-MS/MS method.
-
Determine the percentage of the remaining parent compound and identify any major degradation products.
Visualizing the Workflow
The following diagram illustrates the logical workflow for conducting a comparative stability study.
Logical Framework for Standard Selection
The decision to use a deuterated versus a non-deuterated standard involves considering several factors beyond just stability. The following diagram outlines these considerations.
Conclusion
The theoretical principles underpinning the kinetic isotope effect strongly suggest that this compound will exhibit greater chemical stability compared to its non-deuterated counterpart. This enhanced stability, coupled with its ability to more accurately correct for analytical variability, solidifies its position as the superior choice for an internal standard in quantitative assays. By following the detailed experimental protocols outlined in this guide, researchers can generate the necessary data to empirically confirm this advantage and ensure the highest quality and reliability of their analytical results.
References
Navigating the Analytical Maze: A Comparative Guide to Robustness Testing for 4'-Hydroxy Diclofenac-d4 Analysis
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comprehensive comparison of methodologies for the analysis of 4'-Hydroxy diclofenac-d4, a key metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID) diclofenac. Robustness testing, a critical component of method validation, is highlighted, with supporting experimental data and detailed protocols to inform method selection and implementation.
The accurate quantification of drug metabolites like 4'-Hydroxy diclofenac is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. The deuterated form, this compound, is commonly employed as an internal standard in mass spectrometry-based assays to ensure precision and accuracy. A robust analytical method is one that remains unaffected by small, deliberate variations in method parameters, ensuring its reliability during routine use. This guide delves into the specifics of robustness testing for the analysis of this metabolite, offering a comparative look at different analytical platforms.
Performance Comparison of Analytical Methods
The choice of analytical technique significantly impacts the sensitivity, specificity, and robustness of an assay. While Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is often considered the gold standard for its high sensitivity and specificity, other methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) also present viable alternatives, each with its own set of advantages and limitations.[1]
| Analytical Method | Key Performance Parameters | Suitability for this compound Analysis |
| LC-MS/MS | Linearity Range: Wide, typically in the ng/mL to µg/mL range.[2] Limit of Quantification (LOQ): Very low, often in the low ng/mL range.[2] Accuracy (% Recovery): Generally high, between 90-110%.[2] Precision (%RSD): Excellent, typically <15%.[2] | Considered the method of choice for bioanalytical studies due to its high sensitivity, selectivity, and ability to handle complex biological matrices. The use of a stable isotope-labeled internal standard like this compound is ideal for this platform. |
| HPLC-UV | Linearity Range: Typically in the µg/mL range. Limit of Quantification (LOQ): Higher than LC-MS/MS, often in the high ng/mL to low µg/mL range. Accuracy (% Recovery): Good, typically within 80-120%. Precision (%RSD): Good, generally <15%. | A cost-effective and widely available technique suitable for in vitro studies and analyses where high sensitivity is not the primary requirement. Robustness can be thoroughly evaluated. |
| GC-MS | Linearity Range: Dependent on derivatization, can be in the ng/mL to µg/mL range. Limit of Quantification (LOQ): Can be low, but often requires derivatization to improve volatility. Accuracy (% Recovery): Good, but can be affected by the efficiency of the derivatization step. Precision (%RSD): Good, but can be influenced by the reproducibility of derivatization. | Less commonly used for this analyte due to the need for derivatization to make it volatile. However, it offers high specificity. |
| HPTLC | Linearity Range: Typically in the µg/mL range. Limit of Quantification (LOQ): Generally higher than other chromatographic methods. Accuracy (% Recovery): Can be variable. Precision (%RSD): Can be higher than other chromatographic methods. | Offers the advantage of high throughput by allowing the simultaneous analysis of multiple samples. It is more suitable for qualitative or semi-quantitative analysis. |
Experimental Protocols for Robustness Testing
Robustness testing involves intentionally varying key method parameters to assess the impact on the analytical results. Here, we provide a detailed protocol for robustness testing of an HPLC-UV method for 4'-Hydroxydiclofenac analysis, which can be adapted for other methods.
Exemplary Robustness Testing Protocol for HPLC-UV Analysis of 4'-Hydroxydiclofenac
This protocol is based on a validated HPLC-UV method for the quantification of 4'-hydroxydiclofenac.
Objective: To evaluate the robustness of the analytical method by assessing the impact of minor variations in column temperature and mobile phase flow rate on the retention time and peak area of 4'-hydroxydiclofenac.
Parameters to be Varied:
-
Column Temperature: Nominal temperature ± 5°C (e.g., 25°C, 30°C, and 35°C).
-
Mobile Phase Flow Rate: Nominal flow rate ± 0.2 mL/min (e.g., 0.8 mL/min, 1.0 mL/min, and 1.2 mL/min).
Procedure:
-
Prepare a standard solution of 4'-hydroxydiclofenac at a known concentration.
-
Set the HPLC system to the nominal operating conditions.
-
Inject the standard solution in triplicate and record the retention time and peak area.
-
Vary the column temperature to the lower and upper limits (e.g., 25°C and 35°C) while keeping other parameters constant. For each temperature, inject the standard solution in triplicate and record the results.
-
Return the column temperature to the nominal value.
-
Vary the mobile phase flow rate to the lower and upper limits (e.g., 0.8 mL/min and 1.2 mL/min) while keeping other parameters constant. For each flow rate, inject the standard solution in triplicate and record the results.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD) for the retention time and peak area at each condition.
-
Compare the results obtained under the varied conditions to those obtained under the nominal conditions. The method is considered robust if the results remain within the acceptance criteria (e.g., RSD < 2% for retention time and peak area).
Acceptance Criteria:
-
The retention time should not significantly change.
-
The peak area and, consequently, the calculated concentration should remain within acceptable limits (e.g., ±15% of the nominal value).
Quantitative Data on Robustness Testing
The following tables summarize the experimental data from a robustness study on an HPLC-UV method for 4'-hydroxydiclofenac analysis.
Table 1: Effect of Variation in Column Temperature on Retention Time and Peak Area of 4'-Hydroxydiclofenac
| Column Temperature (°C) | Retention Time (min) (Mean ± SD, n=3) | Peak Area (Arbitrary Units) (Mean ± SD, n=3) |
| 25 | 6.72 ± 0.02 | 1.25 ± 0.03 |
| 30 (Nominal) | 6.68 ± 0.01 | 1.26 ± 0.02 |
| 35 | 6.65 ± 0.02 | 1.24 ± 0.03 |
As indicated in the data, minor variations in column temperature did not lead to significant changes in the retention time or peak area, demonstrating the method's robustness to this parameter.
Table 2: Effect of Variation in Flow Rate on Retention Time and Peak Area of 4'-Hydroxydiclofenac
| Flow Rate (mL/min) | Retention Time (min) (Mean ± SD, n=3) | Peak Area (Arbitrary Units) (Mean ± SD, n=3) |
| 0.8 | 8.35 ± 0.03 | 1.58 ± 0.04 |
| 1.0 (Nominal) | 6.68 ± 0.01 | 1.26 ± 0.02 |
| 1.2 | 5.57 ± 0.02 | 1.05 ± 0.03 |
Changes in the flow rate had a more pronounced effect on the retention time and peak area, as expected. However, the method's response was predictable and consistent, which is a key aspect of robustness.
Visualizing the Robustness Testing Workflow
A clear understanding of the experimental workflow is essential for reproducing and adapting these methods.
Caption: Workflow for a typical robustness test of an analytical method.
Conclusion
The selection of an appropriate and robust analytical method is a cornerstone of successful drug development and research. For the analysis of this compound, LC-MS/MS stands out as the most sensitive and specific technique, particularly for bioanalytical applications. However, HPLC-UV offers a reliable and cost-effective alternative for various research needs. This guide provides a framework for comparing these methods and, crucially, for designing and executing robustness studies. By systematically evaluating the impact of minor variations in experimental parameters, researchers can ensure the long-term reliability and consistency of their analytical data, ultimately contributing to the development of safer and more effective medicines.
References
A Head-to-Head Battle of Internal Standards: 4'-Hydroxy diclofenac-d4 vs. 13C-labeled Analogs in Bioanalysis
In the precise world of bioanalysis, particularly in drug metabolism and pharmacokinetic studies, the choice of an internal standard (IS) is paramount for achieving accurate and reliable quantification of analytes. For the major metabolite of diclofenac, 4'-hydroxy diclofenac, researchers are often faced with a choice between a deuterated (4'-Hydroxy diclofenac-d4) and a carbon-13 labeled (¹³C) internal standard. This guide provides an objective comparison of their performance, supported by established principles and experimental data from analogous compounds, to assist researchers, scientists, and drug development professionals in making an informed decision.
Executive Summary: The Superiority of ¹³C-Labeling
While both deuterated and ¹³C-labeled internal standards are designed to mimic the analyte of interest, ¹³C-labeled standards are generally considered the gold standard in quantitative mass spectrometry.[1] This superiority stems from their near-identical physicochemical properties to the unlabeled analyte, leading to co-elution and more effective compensation for matrix effects.[2] Deuterated standards, although widely used and often more accessible, can exhibit chromatographic shifts and are susceptible to isotopic exchange, which may compromise data accuracy.[3][4]
Quantitative Performance Comparison
| Performance Parameter | This compound | 4'-Hydroxy diclofenac-¹³C₆ | Rationale & Supporting Evidence |
| Chromatographic Co-elution | Potential for partial or complete separation from the analyte. | Co-elutes perfectly with the analyte. | The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to differences in retention time, especially in high-resolution chromatography.[3] ¹³C labeling does not significantly alter the molecule's physicochemical properties, ensuring identical chromatographic behavior. |
| Matrix Effect Compensation | May be compromised due to chromatographic separation. | Excellent, as it experiences the same matrix effects as the analyte. | If the IS and analyte elute at different times, they may be subjected to different levels of ion suppression or enhancement from co-eluting matrix components, leading to inaccurate quantification. Perfect co-elution of ¹³C-IS ensures that both the analyte and IS are affected by the same matrix components at the same time. |
| Isotopic Stability | Risk of H/D exchange, especially at non-aromatic positions. | Highly stable, as the ¹³C atoms are integral to the carbon skeleton. | Deuterium atoms can sometimes exchange with protons from the solvent or matrix, particularly under certain pH or temperature conditions, leading to a loss of the isotopic label and inaccurate results. ¹³C labels are not susceptible to this exchange. |
| Accuracy & Precision | Generally good, but can be affected by the issues mentioned above. | Generally higher, leading to more robust and reliable data. | Studies comparing deuterated and ¹³C-labeled standards for other analytes have demonstrated improved accuracy and precision with the latter due to better matrix effect compensation. |
| Cost & Availability | Often more readily available and less expensive. | Generally more expensive and may have longer lead times for custom synthesis. | The synthetic routes for introducing deuterium are often simpler and less costly than those for incorporating ¹³C atoms. |
Experimental Protocols
Below is a representative experimental protocol for the quantification of 4'-hydroxy diclofenac in human plasma using a stable isotope-labeled internal standard. This protocol is a composite based on validated methods for diclofenac and its metabolites.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or 4'-Hydroxy diclofenac-¹³C₆ in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte and IS, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode, depending on the analyte's properties (diclofenac and its metabolites are often analyzed in negative ion mode).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4'-Hydroxy diclofenac: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
This compound: Monitor the corresponding mass-shifted precursor to product ion transition.
-
4'-Hydroxy diclofenac-¹³C₆: Monitor the corresponding mass-shifted precursor to product ion transition.
-
Visualizing the Workflow and Rationale
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationship behind the choice of internal standard.
Caption: A generalized experimental workflow for the quantification of 4'-hydroxy diclofenac in plasma.
Caption: Logical comparison of 13C and deuterated internal standards against ideal properties.
Conclusion and Recommendation
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. For the quantification of 4'-hydroxy diclofenac, a ¹³C-labeled internal standard is the superior choice. Its ability to perfectly co-elute with the analyte ensures the most accurate compensation for matrix effects and other sources of analytical variability. While this compound can be a viable and more cost-effective option, researchers must carefully validate its performance to ensure that potential chromatographic shifts and isotopic instability do not compromise the quality of the data. For assays requiring the highest level of accuracy and regulatory scrutiny, the investment in a ¹³C-labeled internal standard is well-justified.
References
Assessing the Isotopic Purity of 4'-Hydroxy diclofenac-d4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical research and drug development, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification of analytes. 4'-Hydroxy diclofenac-d4, a primary metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID) diclofenac, serves as a critical internal standard in pharmacokinetic and metabolic studies. Its isotopic purity is a key determinant of assay sensitivity and accuracy. This guide provides a comprehensive comparison of this compound with its parent analogue, Diclofenac-d4, focusing on the assessment of their isotopic purity through established analytical techniques.
Quantitative Comparison of Isotopic Purity
The isotopic purity of a deuterated standard is a critical parameter that directly influences the quality of quantitative bioanalytical data. A higher isotopic purity minimizes the potential for cross-talk between the analyte and the internal standard, thereby enhancing the accuracy of the measurement. Below is a summary of the reported isotopic purity for this compound and a common alternative, Diclofenac-d4.
| Compound | Deuteration Level | Reported Isotopic Purity |
| This compound | d4 | 98.92%[1] |
| Diclofenac-d4 | d4 | ≥99% deuterated forms (d1-d4)[2], 98 atom % D[3][4] |
Experimental Methodologies for Isotopic Purity Assessment
The determination of isotopic purity for deuterated compounds such as this compound relies on sophisticated analytical techniques capable of differentiating between isotopologues. The two primary methods employed for this purpose are High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC-HRMS) and Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy.
Protocol 1: Isotopic Purity Assessment by LC-HRMS
This method is highly sensitive and provides detailed information on the distribution of different isotopologues.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the deuterated standard (e.g., this compound).
-
Dissolve the standard in a suitable solvent, such as acetonitrile or methanol, to create a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile/water) to achieve a final concentration suitable for LC-HRMS analysis (typically in the ng/mL to low µg/mL range).
2. Liquid Chromatography Parameters:
-
Column: A suitable reversed-phase column (e.g., C18) with appropriate dimensions.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: A typical flow rate of 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
3. High-Resolution Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative ion mode, depending on the analyte's properties.
-
Scan Mode: Full scan mode over a mass range that encompasses the molecular ions of all expected isotopologues (d0 to d4).
-
Resolution: A high-resolution setting (e.g., >60,000 FWHM) is crucial to resolve the isotopic peaks.
-
Data Analysis:
-
Extract the ion chromatograms for the monoisotopic masses of each isotopologue (e.g., d0, d1, d2, d3, d4).
-
Integrate the peak areas for each extracted ion chromatogram.
-
Calculate the isotopic purity by expressing the peak area of the desired deuterated species (e.g., d4) as a percentage of the sum of the peak areas of all isotopologues.
-
Protocol 2: Isotopic Enrichment Determination by ¹H-NMR
¹H-NMR spectroscopy is a powerful tool for determining the overall percentage of deuteration by quantifying the residual protons at the labeled positions.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the deuterated standard.
-
Dissolve the sample in a high-purity deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d6) in an NMR tube.
-
For quantitative analysis, a known amount of a suitable internal standard with a distinct and well-resolved proton signal can be added.
2. NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A standard one-dimensional ¹H spectrum.
-
Acquisition Parameters:
-
A sufficient number of scans to achieve a good signal-to-noise ratio for the residual proton signals.
-
A relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified to ensure full relaxation and accurate integration.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired spectrum.
-
Integrate the signals corresponding to the residual protons at the deuterated positions and a reference peak (either from the internal standard or a non-deuterated part of the molecule).
-
Calculate the isotopic enrichment by comparing the integral of the residual proton signals to the integral of the reference peak, taking into account the number of protons each signal represents.
-
Visualizing the Workflow and Logical Comparison
To further clarify the processes involved in assessing and comparing isotopic purity, the following diagrams illustrate the experimental workflow and the logical framework for comparison.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
